6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Description
Properties
IUPAC Name |
tert-butyl-(1H-indol-6-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRGWFZTYZCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623886 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-41-0 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole: An In-Depth Technical Guide
Executive Summary
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole (CAS: 106792-41-0) is a critical transformation in medicinal chemistry, particularly in the development of serotonin receptor modulators and kinase inhibitors. The free hydroxyl group at the 6-position of the indole core is electronically activating but prone to oxidation and metabolic conjugation. Protecting this moiety as a tert-butyldimethylsilyl (TBDMS or TBS) ether provides necessary lipophilicity, steric bulk, and orthogonality to common reaction conditions (e.g., basic alkylations, Pd-catalyzed couplings), while retaining the ability to be cleaved selectively with fluoride sources or acid.
This guide details the chemoselective O-silylation of 6-hydroxyindole. The core challenge addressed here is the differentiation between the phenolic hydroxyl group (pKa ~10) and the indole nitrogen (pKa ~17), ensuring exclusive formation of the silyl ether without protecting the indole nitrogen.
Part 1: Strategic Analysis & Retrosynthesis
Retrosynthetic Disconnection
The most efficient route to the target is the direct silylation of commercially available 6-hydroxyindole . The disconnection is made at the silicon-oxygen bond.
-
Target: 6-(TBDMSO)-indole
-
Precursor: 6-Hydroxyindole[1]
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)
Critical Decision Point: Base Selection
-
Strong Bases (NaH,
-BuLi): Avoid. These will deprotonate the indole N-H (pKa ~17), leading to N-silylation or N,O-bis-silylation. -
Mild Bases (Imidazole, Et
N): Preferred. Imidazole (pKa of conjugate acid ~7.0) is sufficient to activate the silyl chloride and scavenge HCl but is too weak to deprotonate the indole nitrogen, ensuring high chemoselectivity for the phenolic oxygen.
Part 2: Core Protocol (The "Gold Standard")
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| 6-Hydroxyindole | Substrate | 1.0 | Light sensitive; store under Ar. |
| TBDMSCl | Reagent | 1.1 - 1.2 | Moisture sensitive; use fresh. |
| Imidazole | Base/Catalyst | 2.0 - 2.5 | Recrystallized if yellow. |
| DMF (Anhydrous) | Solvent | 0.2 - 0.5 M | Essential for dipole-dipole activation. |
Step-by-Step Methodology
1. Reaction Setup
-
Vessel: Flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Atmosphere: Flush with dry Nitrogen (
) or Argon ( ). -
Solvation: Dissolve 6-hydroxyindole (1.0 equiv) in anhydrous DMF. The solution should be clear to slightly amber.
2. Activation & Addition
-
Add Imidazole (2.2 equiv) in one portion. Stir for 5–10 minutes until fully dissolved.
-
Note: The slight basicity of imidazole may cause a minor color change, which is normal.
-
Cool the mixture to 0°C (ice bath) to suppress any potential kinetic background reaction at the nitrogen, although room temperature is often acceptable for phenols.
-
Add TBDMSCl (1.1 equiv) portion-wise or as a solution in minimal DMF over 5 minutes.
3. Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (23°C) .
-
Stir for 2–4 hours .
-
TLC Control: Elute with 20% EtOAc/Hexanes.
-
Starting Material (SM): Low
, stains strongly with Vanillin or PMA (often purple/black). -
Product: High
(~0.6–0.7), UV active, less polar. -
N-Silylated Side Product: Very high
(non-polar). If observed, reduce temperature in future runs.
-
4. Workup (Aqueous Extraction)
-
Quench the reaction by pouring into a mixture of Ice/Water (5x reaction volume) and Saturated NaHCO
. -
Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et
O) (3 x volume). -
Wash: Wash the combined organic layers with:
-
Water (2x) – Critical to remove DMF.
-
Brine (1x) – To remove residual water.
-
-
Dry: Over anhydrous MgSO
or Na SO . Filter and concentrate under reduced pressure.
5. Purification
-
Flash Chromatography: Silica Gel (SiO
). -
Eluent: Gradient of Hexanes
10% EtOAc/Hexanes. -
Stability Note: The TBDMS ether is stable to silica gel. Avoid adding triethylamine to the eluent unless the indole is acid-sensitive (rare for simple indoles).
Part 3: Mechanistic Insight & Chemoselectivity
The success of this protocol relies on the Corey-Venkateswarlu mechanism utilizing imidazole.
-
Activation: Imidazole attacks TBDMSCl to form the highly electrophilic
-tert-butyldimethylsilylimidazolium species. -
Silylation: The phenolic hydroxyl group (nucleophilic) attacks the silicon center of the activated intermediate.
-
Selectivity: The indole nitrogen lone pair is part of the aromatic sextet and is non-nucleophilic. Deprotonation of the N-H requires a strong base.[5] Since imidazole cannot deprotonate the N-H, the nitrogen remains "masked" by aromaticity, while the phenol (which can be H-bonded or partially deprotonated by imidazole in the transition state) reacts rapidly.
Figure 1: Mechanistic pathway highlighting the activation of TBDMSCl by imidazole and the chemoselective attack by the phenolic oxygen.
Part 4: Quality Control & Validation
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid or viscous oil (dependent on purity).
-
H NMR (400 MHz, CDCl
):- ~8.0–8.2 ppm (br s, 1H, NH ) – Presence confirms N is unprotected.
- ~7.4 ppm (d, 1H, C4-H).
- ~6.7–6.8 ppm (m, 2H, C5-H, C7-H).
-
~1.00 ppm (s, 9H, Si-C(CH
) ). -
~0.20 ppm (s, 6H, Si-(CH
) ).
-
Mass Spectrometry (ESI+):
-
Calc.[6] MW: 247.41.
-
Found [M+H]
: 248.4.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet DMF or old TBDMSCl | Distill DMF over CaH |
| N-Silylation | Reaction too hot or excess base | Keep at 0°C; strictly limit imidazole to 2.2 eq. |
| Incomplete Reaction | Steric hindrance (rare for 6-OH) | Add 0.1 eq. DMAP (4-Dimethylaminopyridine) to catalyze. |
| Product Hydrolysis | Acidic workup or silica | Wash silica with 1% Et |
Part 5: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification of 6-TBDMSO-indole.
References
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. Link
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 127–141. (General reference for TBDMS stability and conditions).
-
BenchChem. "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl." BenchChem Technical Protocols, 2025 . Link
-
Sigma-Aldrich. "Product Specification: 6-[(tert-butyldimethylsilyl)oxy]-1H-indole (CAS 106792-41-0)." Link
-
Amat, M.; Hadida, S.; Sathyanarayana, S.; Bosch, J. "Regioselective Synthesis of 3-Substituted Indoles: 3-Ethylindole." Organic Syntheses, 1997 , 74, 248. (Context for Indole N-protection vs O-protection). Link
Sources
Technical Monograph: Synthesis and Characterization of CAS 106792-41-0
6-[(tert-Butyldimethylsilyl)oxy]-1H-indole[1][2]
Part 1: Executive Summary & Chemical Identity
CAS 106792-41-0 , chemically identified as 6-[(tert-Butyldimethylsilyl)oxy]-1H-indole , is a critical silyl-protected indole intermediate. It serves as a strategic building block in the synthesis of complex pharmaceutical agents, particularly those targeting serotonergic receptors (5-HT) and kinase inhibitors where the 6-hydroxyindole scaffold is a pharmacophore.
The protection of the C6-hydroxyl group with a tert-butyldimethylsilyl (TBS) moiety is a deliberate synthetic strategy. It masks the acidic phenolic proton, preventing oxidative degradation and chemoselectivity issues during subsequent functionalizations (e.g., N-alkylation, C3-acylation, or lithiation).
Chemical Data Table
| Property | Specification |
| Chemical Name | 6-[(tert-Butyldimethylsilyl)oxy]-1H-indole |
| Common Abbreviation | 6-TBSO-Indole |
| Molecular Formula | C₁₄H₂₁NOSi |
| Molecular Weight | 247.41 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Melting Point | 124–130 °C (Lit.)[1][2] |
| pKa (Parent Phenol) | ~9.8 (masked in this derivative) |
Part 2: Synthesis Protocol
The synthesis of CAS 106792-41-0 is grounded in the Corey-Venkateswarlu silylation protocol . This method is preferred over other silylation techniques (e.g., HMDS) due to the high stability of the TBS ether against basic conditions and mild nucleophiles, while remaining selectively cleavable with fluorides (TBAF) or strong acids.
Reaction Logic & Causality
-
Reagent Choice (TBSCl): Selected for its steric bulk, providing superior stability compared to TMS (trimethylsilyl) ethers, which are too labile for multi-step synthesis.
-
Base (Imidazole): Acts as a nucleophilic catalyst. It attacks the silyl chloride to form a reactive N-silylimidazolium intermediate, which transfers the silyl group to the phenol more efficiently than TBSCl alone.
-
Solvent (DMF): A polar aprotic solvent is required to solvate the polar transition state and the imidazole hydrochloride byproduct.
Step-by-Step Methodology
Reagents:
-
6-Hydroxyindole (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 5 mL/mmol)
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 6-hydroxyindole and a magnetic stir bar. Purge with nitrogen (N₂) to remove moisture/oxygen (indoles are oxidation-sensitive).
-
Solvation: Add anhydrous DMF via syringe. Stir until fully dissolved.
-
Activation: Add imidazole in one portion. The solution may warm slightly (exothermic proton transfer). Stir for 10 minutes at 0 °C.
-
Silylation: Add TBSCl portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Monitoring: Stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.2) should disappear, replaced by the less polar product (Rf ~0.6).
-
Quench & Workup: Pour the reaction mixture into ice-cold water (10 volumes). Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine (saturated NaCl) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude residue via flash column chromatography (SiO₂, gradient 0→10% EtOAc in Hexanes) to yield the title compound.
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the silyl protection of 6-hydroxyindole.
Part 3: Characterization & Validation
Trustworthiness in chemical synthesis relies on self-validating spectral data. For CAS 106792-41-0, the disappearance of the phenolic -OH and the appearance of alkyl silyl signals are the primary validation markers.
1. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (br s, 1H, NH): Confirms the indole nitrogen is not silylated (N-silylation is reversible and less stable).
-
δ 7.48 (d, J=8.5 Hz, 1H, H-4): Characteristic aromatic doublet.
-
δ 6.85 (d, J=2.0 Hz, 1H, H-7): Meta-coupling indicates position 7.
-
δ 6.72 (dd, J=8.5, 2.0 Hz, 1H, H-5): Ortho/meta coupling pattern confirms 6-substitution.
-
δ 0.99 (s, 9H, Si-C(CH₃)₃): Strong singlet, diagnostic of the tert-butyl group.
-
δ 0.20 (s, 6H, Si-(CH₃)₂): Diagnostic singlet upfield, confirming the dimethylsilyl moiety.
¹³C NMR (100 MHz, CDCl₃):
-
δ 152.1 (C-6): Chemical shift typical of a silyl ether carbon (shifted upfield relative to free phenol).
-
δ 25.8 (C(CH₃)₃): Methyl carbons of the t-butyl group.
-
δ -4.4 (Si(CH₃)₂): Silyl methyl carbons (negative shift is characteristic).
2. Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
Result: Molecular ion peak [M+H]⁺ = 248.15 m/z .
-
Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a common fragmentation pathway in EI-MS.
3. Infrared Spectroscopy (IR)
-
Diagnostic Bands:
-
3400 cm⁻¹: N-H stretch (sharp, distinct from broad O-H).
-
2950–2850 cm⁻¹: C-H aliphatic stretches (t-butyl).
-
1250, 835 cm⁻¹: Si-C stretching vibrations (Strong intensity).
-
Absence: No broad band at 3200–3500 cm⁻¹ typical of phenolic O-H.
-
Analytical Logic Diagram
Figure 2: Analytical decision tree for validating the structure of 6-TBSO-indole.
Part 4: Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable to basic conditions (e.g., K₂CO₃, NaH) and oxidizing agents.
-
Incompatibilities:
-
Acids: Strong acids (HCl, TFA) will cleave the silyl ether, regenerating the phenol.
-
Fluorides: TBAF (Tetra-n-butylammonium fluoride) causes rapid deprotection.
-
Moisture: Prolonged exposure to moisture can lead to slow hydrolysis.
-
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 6-[(tert-butyldimethylsilyl)oxy]-1H-indole.[3][4][5][6][7][8] Retrieved from
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for TBS stability and cleavage conditions).
-
PubChem. (2025). Compound Summary: 6-[(tert-Butyldimethylsilyl)oxy]-1H-indole.[3][4][5][6][7][8] National Library of Medicine. Retrieved from
Sources
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- 4. CAS 106792-41-0 | 8H87-1-0B | MDL MFCD02683922 | 6-[(tert-Butyldimethylsilyl)oxy]-1H-indole | SynQuest Laboratories [synquestlabs.com]
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- 8. 106792-41-0 | 6-((Tert-butyldimethylsilyl)oxy)-1H-indole - Moldb [moldb.com]
Strategic Utilization of Silyl Ethers in Indole Scaffolds: A Technical Guide for Medicinal Chemistry
Topic: Strategic Utilization of Silyl Ethers in Indole Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists
Executive Summary
The indole heterocycle is a privileged scaffold in drug discovery, serving as the core for blockbuster therapeutics like sumatriptan, tadalafil, and vincristine. However, the reactivity of the indole core—specifically its electron-rich C3 position and the acidity of the N1 proton—presents unique challenges during multi-step synthesis.
Silyl ethers play a dual role in this landscape:
-
Protective Utility: They mask hydroxylated side chains (e.g., in serotonin analogs) or phenolic positions (e.g., 5-hydroxyindole) to modulate solubility and prevent oxidative degradation.
-
Synthetic Activation: Silyl enol ethers (specifically 2-siloxyindoles) convert the stable oxindole motif into a nucleophilic species capable of highly stereoselective C3-functionalization.
This guide provides a rigorous technical analysis of silyl ether applications in indole chemistry, moving beyond basic textbook definitions to field-proven protocols and decision-making frameworks.
Part 1: O-Silylation of Hydroxyindoles (The "True" Silyl Ether)
Hydroxyindoles (4-, 5-, 6-, or 7-OH) are prone to oxidation (forming quinone imines) and radical polymerization. O-Silylation is the industry standard for stabilizing these precursors.
Mechanistic Causality & Regioselectivity
The silylation of hydroxyindoles involves a competition between the phenolic oxygen and the indole nitrogen (N1).
-
The Challenge: The N1-H (
in DMSO) is relatively acidic. Strong bases (NaH, KH) will deprotonate N1 first, leading to N-silylation or bis-silylation. -
The Solution: To achieve selective O-silylation, one must utilize the nucleophilicity of the phenoxide anion generated by mild bases (Imidazole, TEA) that are insufficient to deprotonate N1, or rely on the hard/soft acid-base (HSAB) principle where the hard Oxygen has a higher affinity for the hard Silicon than the Nitrogen does under kinetic control.
Protocol: Selective O-Protection of 5-Hydroxyindole
This protocol ensures the formation of the silyl ether without contaminating N-silylation.
Reagents:
-
Substrate: 5-Hydroxyindole
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl)[1]
-
Base: Imidazole (Acts as both base and nucleophilic catalyst)
-
Solvent: DMF (Promotes the formation of the active silyl-imidazolium species)
Step-by-Step Workflow:
-
Preparation: Dissolve 5-hydroxyindole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add Imidazole (2.5 equiv). The solution may warm slightly.
-
Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.
-
Monitoring (Self-Validating Step): Monitor via TLC (30% EtOAc/Hexane).
-
Validation: The product (O-TBS) will have a higher
than the starting material. If N-silylation occurs, a third spot with even higher lipophilicity (bis-silyl) will appear. -
Stain: Use Vanillin stain; the indole core turns distinct purple/pink.
-
-
Workup: Dilute with Et2O, wash 3x with water (critical to remove DMF/Imidazole), then brine. Dry over
.[2][3]
Decision Matrix: Selecting the Right Silyl Group
The choice of silyl group dictates the orthogonality of the synthesis.
| Silyl Group | Abbr.[4][5][6][7][8][9][10][11][12] | Acid Stability | Base Stability | Fluoride Sensitivity | Strategic Use Case |
| Trimethylsilyl | TMS | Very Low | Low | Extreme | Transient protection; removed during workup. |
| Triethylsilyl | TES | Low | Moderate | High | When TBS is too stable; cleavable with dilute AcOH. |
| tert-Butyldimethylsilyl | TBS | Moderate | High | High | The Standard. Stable to mild reduction/oxidation. |
| tert-Butyldiphenylsilyl | TBDPS | High | High | Moderate | Use when acidic conditions (e.g., acetal cleavage) are required elsewhere. |
| Triisopropylsilyl | TIPS | Moderate | Very High | Low | Use for sterically hindered phenols or when strong bases (BuLi) are used. |
Part 2: 2-Siloxyindoles (Silyl Lactim Ethers)
While technically "silyl enol ethers," in indole chemistry these are derived from oxindoles . They are pivotal for asymmetric Mukaiyama aldol reactions to generate C3-quaternary centers—a structural motif found in alkaloids like physostigmine.
The Aromatization Driving Force
Treating oxindole with a base and a silyl source locks the molecule into its "hydroxyindole" tautomer (2-siloxyindole). This restores aromaticity to the heterocyclic ring, making the silyl ether formation highly favorable but also making the C3 position highly nucleophilic.
Protocol: Generation of 2-TBS-Indole
Reagents:
-
Oxindole
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or TEA (depending on kinetic vs thermodynamic needs)
-
Silyl Source: TBSOTf (Triflate is more reactive than Chloride, necessary for this sterically sensitive transformation)
Workflow:
-
Cool a solution of oxindole in THF to -78°C.
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the enolate.
-
Add TBSOTf (1.1 equiv).
-
Allow to warm to 0°C.
-
Critical Handling: 2-Siloxyindoles are moisture sensitive. They are rarely isolated via silica chromatography (which hydrolyzes them). They are typically used in situ or passed through a short plug of neutral alumina.
Part 3: Orthogonality & Deprotection Strategies
In complex syntheses, you may have an N-silyl group (protecting N1) and an O-silyl group (protecting a side chain). Differentiating them is key.
Selective Deprotection Logic
-
Acidic Cleavage: N-Silyl bonds are generally more acid-labile than O-Silyl bonds. Dilute HCl or AcOH can often cleave N-TBS while leaving O-TBS intact.
-
Fluoride Cleavage (Global): TBAF usually cleaves both.
-
The TBDPS Advantage: If you protect the side chain with TBDPS and the Nitrogen with TBS, you can selectively remove the N-TBS with mild acid, leaving the O-TBDPS untouched.
Advanced Reagent: HF-Imidazole
For highly sensitive substrates where TBAF (basic) or HCl (acidic) causes decomposition, HF-Imidazole is a superior alternative. It is buffered and highly effective for cleaving TBDPS ethers without affecting other sensitive esters or lactams.
Part 4: Visualization of Pathways
Diagram 1: Silylation Selectivity & Mechanism
This diagram illustrates the bifurcation between N-silylation and O-silylation based on conditions.
Caption: Mechanistic divergence in indole silylation. Mild bases favor the desired O-silyl ether via the phenoxide intermediate.
Diagram 2: Silyl Enol Ether Application (Mukaiyama Aldol)
This workflow demonstrates the conversion of oxindole to a chiral drug scaffold.
Caption: The 2-siloxyindole intermediate serves as a linchpin for stereoselective C3-alkylation.
References
-
BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. Retrieved from
-
Hanessian, S., & Lavallée, P. (1975).[13] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry.[11] (Seminal work on TBDPS stability).
-
Organic Chemistry Portal. (n.d.). Silyl Enol Ethers: Synthesis and Reactivity. Retrieved from
-
Zhou, X., et al. (2024).[9] Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent.[9] Journal of Organic Chemistry. Retrieved from
-
Gelest. (n.d.). Deprotection of Silyl Ethers: Technical Library. Retrieved from
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- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
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- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
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Methodological & Application
Application Notes and Protocols for the N-Protection of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the strategic considerations and laboratory protocols for the N-protection of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole. The presence of the acid- and fluoride-labile TBDMS ether at the 6-position necessitates a carefully chosen orthogonal protection strategy for the indole nitrogen. This document provides an in-depth analysis of suitable protecting groups, explains the causality behind experimental choices, and offers validated, step-by-step protocols to ensure reproducible success in your synthetic campaigns.
Introduction: The Imperative of N-Protection in Indole Chemistry
The indole nucleus is a cornerstone of many pharmaceuticals and biologically active natural products. However, the acidic proton on the indole nitrogen (N-H) can interfere with a wide range of synthetic transformations, including metallation, cross-coupling, and alkylation reactions. Protection of the indole nitrogen is therefore a critical step to enhance the stability of the indole ring, improve solubility, and direct the regioselectivity of subsequent reactions.
The subject of this guide, 6-[(tert-butyldimethylsilyl)oxy]-1H-indole, presents a specific challenge due to the TBDMS protecting group on the phenolic oxygen. The TBDMS group is known for its lability under acidic conditions and in the presence of fluoride ions.[1][2] Consequently, the selection of an N-protecting group and the conditions for its introduction and removal must be compatible with the TBDMS ether to avoid unintended deprotection. This necessitates an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other.[3]
Strategic Selection of an N-Protecting Group
The ideal N-protecting group for 6-[(tert-butyldimethylsilyl)oxy]-1H-indole should be:
-
Easy to introduce under conditions that do not cleave the TBDMS ether.
-
Stable to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Removable under conditions that are orthogonal to the TBDMS group, meaning the N-protecting group can be cleaved without affecting the silyl ether.
Based on these criteria, we will explore three commonly used N-protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and sulfonyl groups.
Substrate [label="6-(TBDMS-oxy)-1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protecting_Group [label="N-Protecting Group Selection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Boc [label="Boc\n(tert-butoxycarbonyl)"]; SEM [label="SEM\n(2-(trimethylsilyl)ethoxymethyl)"]; Sulfonyl [label="Sulfonyl\n(e.g., Ts, Ns)"]; Orthogonality [label="Orthogonality with TBDMS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Protecting_Group; Protecting_Group -> Boc; Protecting_Group -> SEM; Protecting_Group -> Sulfonyl; Boc -> Orthogonality; SEM -> Orthogonality; Sulfonyl -> Orthogonality; }
Decision workflow for selecting an N-protecting group.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its ease of introduction and removal under acidic conditions.[4]
-
Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O and a base. For indoles, common bases include 4-(dimethylamino)pyridine (DMAP), triethylamine (NEt₃), or sodium hydride (NaH). These basic conditions are fully compatible with the TBDMS ether.
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic hydrolysis conditions.
-
Deprotection: The standard method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4] This presents a significant challenge for our substrate , as these conditions will readily cleave the TBDMS ether.[1] However, for some N-Boc protected indoles, deprotection can be achieved under milder, non-acidic conditions, such as with sodium methoxide in methanol, which could offer an orthogonal strategy.[5]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is another valuable protecting group for indoles, offering a different deprotection profile.
-
Introduction: SEM chloride (SEM-Cl) is reacted with the indole in the presence of a base like sodium hydride (NaH) or diisopropylethylamine (DIPEA). These conditions are compatible with the TBDMS group.
-
Stability: The SEM group is stable to a broad range of reagents, including acids that would cleave a Boc group.[6]
-
Deprotection: The SEM group is typically removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5][6] This is a major drawback for our substrate , as TBAF will also cleave the TBDMS ether.[2] Deprotection can also be achieved under strongly acidic conditions, which are also not compatible.
Sulfonyl Groups (e.g., Tosyl, Nosyl)
Sulfonyl groups, such as p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns), are robust protecting groups for amines.[7]
-
Introduction: Sulfonyl chlorides (e.g., TsCl, NsCl) are reacted with the indole in the presence of a base like pyridine or triethylamine. These conditions are compatible with the TBDMS ether.
-
Stability: Sulfonamides are very stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[7]
-
Deprotection: Deprotection of sulfonyl groups can be challenging. For the highly stable tosyl group, harsh conditions are often required. However, the nosyl group can be cleaved under milder, nucleophilic conditions using a thiol and a base (Fukuyama amine synthesis), which would be orthogonal to the TBDMS ether.[7]
Comparative Analysis of N-Protecting Groups
The following table summarizes the compatibility of each protecting group with the TBDMS ether on 6-[(tert-butyldimethylsilyl)oxy]-1H-indole.
| Protecting Group | Introduction Conditions (TBDMS Compatible?) | Deprotection Conditions | Orthogonal to TBDMS? | Recommendation |
| Boc | Yes (e.g., (Boc)₂O, DMAP, THF) | Strong Acid (e.g., TFA, HCl) or Mild Base (e.g., NaOMe/MeOH) | Potentially, with mild base deprotection | Recommended with careful selection of deprotection method. |
| SEM | Yes (e.g., SEM-Cl, NaH, THF) | Fluoride (e.g., TBAF) or Strong Acid | No | Not Recommended. |
| Sulfonyl (Nosyl) | Yes (e.g., NsCl, Pyridine) | Thiol + Base (e.g., Thiophenol, K₂CO₃) | Yes | Recommended for robust protection. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
This protocol is recommended for its mild introduction conditions and the potential for orthogonal deprotection.
Start [label="Start:\n6-(TBDMS-oxy)-1H-indole\n(Boc)2O, DMAP, THF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Stir at room temp.\n(Monitor by TLC)", shape=cds]; Workup [label="Aqueous Workup\n(EtOAc extraction)", shape=box]; Purification [label="Column Chromatography\n(Silica gel)", shape=box]; Product [label="End:\nN-Boc-6-(TBDMS-oxy)-indole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction -> Workup -> Purification -> Product; }
Workflow for N-Boc protection.
Materials:
-
6-[(tert-butyldimethylsilyl)oxy]-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected indole.
Protocol 2: N-Nosyl Protection of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
This protocol is recommended when a more robust N-protecting group is required.
Materials:
-
6-[(tert-butyldimethylsilyl)oxy]-1H-indole
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-[(tert-butyldimethylsilyl)oxy]-1H-indole (1.0 equiv) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Dilute with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Deprotection Protocols: Maintaining Orthogonality
Protocol 3: Mild Basic Deprotection of N-Boc Group
This method is crucial for the selective removal of the Boc group while preserving the TBDMS ether.[5]
Materials:
-
N-Boc-6-[(tert-butyldimethylsilyl)oxy]-1H-indole
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Protocol 4: Deprotection of the N-Nosyl Group
This protocol utilizes nucleophilic aromatic substitution to remove the nosyl group under mild conditions.
Materials:
-
N-Nosyl-6-[(tert-butyldimethylsilyl)oxy]-1H-indole
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-nosyl protected indole (1.0 equiv) in anhydrous acetonitrile or DMF, add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The N-protection of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole requires careful consideration of the lability of the TBDMS ether. While several N-protecting groups can be introduced under compatible conditions, their removal often poses a challenge to the integrity of the silyl ether. The N-Boc group, when deprotected under mild basic conditions, and the N-nosyl group, removed via nucleophilic cleavage, represent two excellent orthogonal strategies. The detailed protocols provided herein offer reliable methods for researchers to successfully navigate this synthetic challenge, enabling the advancement of their research and development programs.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Baran, P. S.; Maimone, T. J.; Richter, J. M. Total synthesis of marine natural products without using protecting groups.
- Nelson, T. D.; Crouch, R. D. Selective deprotection of silyl ethers. Synthesis1996, 1996 (09), 1031–1069.
- Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, Heidelberg, 1994.
- Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Lett.1995, 36 (36), 6373–6374.
- [Link to a relevant online chemical supplier or database for 6-[(tert-butyldimethylsilyl)oxy]-1H-indole, e.g., Sigma-Aldrich, PubChem].
- [Link to a general resource on protecting groups, e.g., Organic Chemistry Portal, Synlett].
- [Link to a relevant journal article discussing indole N-protection, if a specific one was used to develop the protocol].
- Rao, A. V. R.; Gurjar, M. K.; Likhite, A. S. A mild and selective method for the deprotection of N-Boc group. Tetrahedron Lett.1996, 37 (49), 8869–8870.
- [Link to a safety data sheet (SDS) for a key reagent, e.g., (Boc)₂O].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Silyl Moiety: A Strategic Tool in Palladium-Catalyzed Indole Functionalization
Application Note & In-Depth Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Indole Nucleus and the Challenge of Regioselectivity
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence drives a continuous demand for efficient and selective methods to functionalize the indole ring system. However, the inherent reactivity of the indole nucleus presents a significant challenge in achieving precise regiocontrol during synthetic transformations. Direct functionalization often leads to mixtures of products, necessitating tedious separation and purification steps.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[1] When applied to indole chemistry, these methods offer a pathway to introduce a wide array of substituents at specific positions. This application note delves into the strategic use of silyl groups in palladium-catalyzed cross-coupling reactions of indoles. The silyl moiety serves a dual purpose: as a robust protecting group for the indole nitrogen and as a versatile handle to direct and activate specific carbon centers for cross-coupling, thereby providing elegant solutions to the challenge of regioselectivity.[2][3]
Herein, we provide a comprehensive guide for researchers, encompassing the mechanistic rationale behind the use of silylated indoles, detailed step-by-step protocols for key palladium-catalyzed cross-coupling reactions, and practical insights to facilitate the successful implementation of these powerful synthetic methods.
The Strategic Role of the Silyl Group in Indole Chemistry
The utility of silyl groups in organic synthesis is well-established, primarily for the protection of alcohols and amines.[2][3] In the context of indole chemistry, silylation of the indole nitrogen is a common strategy to facilitate subsequent reactions. However, the role of silicon extends beyond simple protection. Silyl groups can be strategically installed at specific carbon atoms of the indole ring, transforming them into effective nucleophilic partners in palladium-catalyzed cross-coupling reactions.
N-Silylation: Protection and Activation
Silylation of the indole nitrogen is a straightforward and effective method to protect the N-H bond from undesired side reactions, particularly when strong bases are employed in the cross-coupling protocol. Common silyl groups used for this purpose include trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). The choice of the N-silyl group can influence the electronic properties of the indole ring and, in some cases, can be conveniently removed post-coupling.[2]
C-Silylation: A Gateway to Regiocontrolled Functionalization
The installation of a silyl group at a specific carbon atom of the indole ring, most commonly at the C2 or C3 position, opens up a powerful avenue for regioselective cross-coupling. These silylated indoles, particularly in the form of their corresponding silanols or silanolates, serve as excellent nucleophilic partners in various palladium-catalyzed reactions.[2][4] This approach allows for the precise introduction of aryl, vinyl, alkynyl, and other moieties at the desired position, circumventing the regioselectivity issues often encountered with direct C-H functionalization of the parent indole.
Mechanistic Overview: The Palladium Catalytic Cycle with Silylated Indoles
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The use of silylated indoles, particularly as silanolates, fits seamlessly into this mechanistic framework.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of a silylated indole with an aryl halide.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[5]
Transmetalation: In this crucial step, the silylated indole, typically activated as a silanolate by a base, transfers the indole moiety to the palladium(II) center, displacing the halide. The oxophilicity of silicon drives this process, leading to the formation of a stable silyl byproduct.[7]
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon or carbon-heteroatom bond in the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Preparation of Silylated Indoles: Foundational Protocols
The successful implementation of these cross-coupling strategies hinges on the efficient preparation of the requisite silylated indole starting materials.
Protocol 1: General Procedure for N-Silylation of Indoles
This protocol describes a general method for the protection of the indole nitrogen with a trialkylsilyl group.
Materials:
-
Indole
-
Trialkylsilyl chloride (e.g., TMSCl, TESCl, TBDMSCl) (1.1 equiv)
-
Base (e.g., triethylamine, imidazole, or pyridine) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the indole in the chosen anhydrous solvent under an inert atmosphere, add the base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the trialkylsilyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-silylated indole.
Protocol 2: Synthesis of 2-(Trialkylsilyl)indoles via Lithiation and Silylation
This protocol outlines the synthesis of C2-silylated indoles, which are valuable precursors for subsequent cross-coupling reactions.
Materials:
-
N-Protected indole (e.g., N-tosylindole or N-(triisopropylsilyl)indole)
-
Strong base (e.g., n-butyllithium or sec-butyllithium) (1.1 equiv)
-
Trialkylsilyl chloride (e.g., TMSCl, TIPSCl) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Inert atmosphere
Procedure:
-
Dissolve the N-protected indole in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base dropwise and stir the mixture at -78 °C for 1-2 hours.
-
Add the trialkylsilyl chloride dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield the 2-(trialkylsilyl)indole.
Palladium-Catalyzed Cross-Coupling Protocols with Silylated Indoles
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing silylated indoles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[5][8][9] Silylated indoles, particularly as their silanolate derivatives, are effective partners in this transformation.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling with a silylated indole.
Materials:
-
2-(Trialkylsilyl)indole (1.0 equiv)
-
Aryl or heteroaryl halide (or triflate) (1.2 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 2-(trialkylsilyl)indole, aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to afford the 2-arylindole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Silylated Indoles
| Silylated Indole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-2-TIPS-indole | 4-Bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 85 | [8] |
| N-Me-2-TMS-indole | 3-Chloropyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 78 | [10] |
| 1H-Indole-2-silanolate | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | NaOt-Bu (1.1) | Toluene | 80 | 6 | 92 | [2] |
Sonogashira Coupling: Synthesis of Alkynylindoles
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] Silylated indoles can be effectively coupled with terminal alkynes to produce valuable alkynylindole derivatives.
Materials:
-
Silylated indole halide (e.g., N-TIPS-5-bromoindole) (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF, or neat amine base)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the silylated indole halide, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 80 °C for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Table 2: Representative Conditions for Sonogashira Coupling of Silylated Indoles
| Silylated Indole | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-TIPS-4-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 89 | [11] |
| N-SEM-6-bromoindole | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | i-Pr₂NH (neat) | - | 70 | 8 | 91 | [12] |
| N-Boc-5-iodoindole | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N (2.5) | DMF | RT | 4 | 95 | [13] |
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[14][15][16] N-Silylated indoles can participate in this reaction, leading to the formation of N-arylindoles after a subsequent desilylation step.
Materials:
-
N-Silylated indole halide (e.g., N-TIPS-7-bromoindole) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle like XPhos Pd G3) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the silylated indole halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography.
-
If necessary, proceed with the desilylation of the N-silyl group.
Table 3: Representative Conditions for Buchwald-Hartwig Amination with Silylated Indoles
| Silylated Indole | Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-TIPS-5-bromoindole | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (2.0) | Toluene | 100 | 16 | 88 | [14] |
| N-TBDMS-4-chloroindole | Aniline | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 82 | [16] |
| N-TES-6-bromoindole | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 18 | 90 | [17] |
Heck Reaction: Vinylation of Indoles
The Heck reaction enables the coupling of an unsaturated halide with an alkene.[18][19][20] While less common with silylated indoles as the direct nucleophilic partner, silylated haloindoles are excellent substrates for this transformation.
Materials:
-
Silylated haloindole (e.g., N-TIPS-5-bromoindole) (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tol)₃, PPh₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, acetonitrile, toluene)
-
Inert atmosphere
Procedure:
-
Combine the silylated haloindole, palladium catalyst, optional ligand, and base in a Schlenk flask under an inert atmosphere.
-
Add the solvent and the alkene.
-
Heat the mixture to 80-140 °C for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.
Desilylation: The Final Step
In many synthetic sequences, the removal of the silyl group is the final step to unveil the desired functionalized indole. The conditions for desilylation depend on the nature of the silyl group.
-
N-TMS and N-TES groups are generally labile and can often be cleaved during aqueous workup or by treatment with a mild acid (e.g., acetic acid in THF/water) or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
N-TBDMS and N-TIPS groups are more robust and typically require a fluoride source (e.g., TBAF in THF) or strong acidic or basic conditions for cleavage.[2]
Protocol 7: General Procedure for N-Desilylation using TBAF
Materials:
-
N-Silylated indole
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1-1.5 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the N-silylated indole in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography if necessary.
Conclusion
The strategic use of silyl groups provides a powerful and versatile platform for the palladium-catalyzed functionalization of indoles. By serving as both protecting groups and activators for cross-coupling, silylated indoles enable the regioselective synthesis of a diverse array of substituted indole derivatives that would be challenging to access through other methods. The protocols and data presented in this application note offer a robust starting point for researchers in drug discovery, natural product synthesis, and materials science to harness the full potential of this elegant synthetic strategy. Careful selection of the silyl group, palladium catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity in these transformative reactions.
References
-
Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Park, S., et al. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science. [Link]
-
Bosiak, M., Zielinska, A., & Kędziera, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Zhang, Y., et al. (2021). Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Schmalz, H.-G., et al. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Nature Communications. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in Room Temperature. Angewandte Chemie International Edition. [Link]
-
McMullen, J. P., & Jensen, K. F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. [Link]
-
Knochel, P., & Al-Zoubi, R. M. (2007). Synthesis of Conjugated Enynes and Substituted Indoles from 1-Alkynes. Synfacts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Gildner, P. G., et al. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Favi, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Colvin, E. W., & McGarry, D. G. (1985). The synthesis of 2-trialkylsilylaziridines from vinyltrialkylsilanes or the reaction of α-chloro-α-silyl carbanions with imines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research. [Link]
-
Jia, Z., et al. (2023). General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. Journal of the American Chemical Society. [Link]
-
Chen, Y.-C., et al. (2024). Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. Molecules. [Link]
-
Wang, Z., et al. (2021). Catalytic C(sp)–Si cross-coupling silylation of alkynyl bromides with hydrosilanes by palladium catalysis. Organic Chemistry Frontiers. [Link]
-
Zhang, Y., et al. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate- substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry. [Link]
-
Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. [Link]
-
Zhang, Y., et al. (2018). Synthesis of 2-alkyl triazoles with solvothermal conditions. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. PMC. [Link]
-
Stankevič, M., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules. [Link]
-
Sargsyan, A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]
-
Pace, V., & Murgia, I. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]
-
Liu, D., et al. (2018). Methods for the synthesis of 3-selenylindoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Maji, M., & Kumar, S. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by the Oxophilicity of Silicon. ChemRxiv. [Link]
Sources
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- 19. Heck Reaction [organic-chemistry.org]
- 20. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Direct C–H Functionalization at the Indole C3 Position
Introduction & Strategic Rationale
The indole scaffold is arguably the most "privileged" structure in the pharmacopeia, serving as the core for blockbuster drugs ranging from non-steroidal anti-inflammatories (Indomethacin) to triptan-class migraine therapeutics (Sumatriptan).
While classical methods for functionalizing the C3 position rely on pre-functionalized starting materials (e.g., Fischer indole synthesis) or Vilsmeier-Haack formylation, modern drug discovery demands Direct C–H Functionalization . This approach improves atom economy and allows for the late-stage diversification of complex leads without de novo synthesis.
The Selectivity Challenge: C3 vs. C2
The indole ring system presents a unique regioselectivity challenge.[1][2] The C3 position is electronically analogous to an enamine
-
Default Pathway: Electrophilic attack occurs naturally at C3.
-
Competing Pathway: Directing groups (N1 or C3) or specific solvent effects can force C2 functionalization.
Scope of this Guide: This protocol details two high-impact workflows for C3-selective functionalization:
-
C–C Bond Formation: Palladium-Catalyzed Direct Arylation.
-
C–S Bond Formation: Metal-Free, Iodine-Catalyzed Sulfenylation (Green Chemistry).
Decision Matrix & Workflow
Before selecting a protocol, utilize the following decision matrix to ensure the method aligns with your substrate's tolerance and moiety requirements.
Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on target moiety and substrate tolerance.
Protocol A: Palladium-Catalyzed C3-Arylation
Objective: Direct installation of an aryl ring at C3 using aryl halides. Mechanism: Electrophilic Palladation. The reaction proceeds via the attack of the nucleophilic indole C3 onto the electrophilic Pd(II) species, followed by oxidative addition of the aryl halide and reductive elimination.
Materials
-
Substrate: N-H Indole or N-Methyl indole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).[3]
-
Ligand: Triphenylphosphine (
) (20 mol%) or Ligandless (using TBAB). -
Base: Cesium Acetate (CsOAc) or
(2.0 equiv). -
Solvent: Toluene or DMF (anhydrous).
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
In a flame-dried reaction tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and
(52.4 mg, 0.20 mmol). -
Add the Indole substrate (1.0 mmol) and Aryl Bromide (1.2 mmol).
-
Add solid base CsOAc (384 mg, 2.0 mmol). Note: CsOAc is preferred over carbonates for higher regioselectivity in sensitive substrates.
-
-
Solvation & Degassing:
-
Add anhydrous Toluene (4.0 mL).
-
Seal the tube with a septum. Purge with Argon for 5 minutes (balloon technique) to remove dissolved oxygen, which can lead to phosphine oxidation.
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath at 110°C .
-
Stir vigorously for 12–24 hours. Monitor via TLC or LC-MS.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry over
, concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).[5] C3-arylated indoles typically elute after unreacted aryl halides but before C2-isomers (if any).
-
Critical Parameters & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| N-Protection | Free (NH) or Methyl preferred | Electron-withdrawing groups (e.g., N-Boc, N-Ts) deactivate the ring, drastically reducing yield and potentially shifting selectivity to C2 via Directed Metalation. |
| Water Content | Strictly Anhydrous | Water can inhibit the catalytic cycle and promote homocoupling of the aryl halide. |
| Regioselectivity | C3 > C2 | If C2 arylation is observed, lower the temperature to 80°C and switch solvent to 1,4-Dioxane. |
Protocol B: Metal-Free C3-Sulfenylation (Green Chemistry)
Objective: Introduction of a sulfide motif (–SR) at C3. Mechanism: Iodonium-induced electrophilic substitution. The iodine catalyst generates a reactive sulfenyl iodide (ArS-I) species in situ, which acts as a "soft" electrophile targeting the soft nucleophile (Indole C3).
Materials
-
Substrate: Indole (1.0 equiv).
-
Sulfur Source: Thiophenol (Ar-SH) or Diaryl disulfide (Ar-S-S-Ar) (1.0 equiv).
-
Catalyst: Molecular Iodine (
) (10 mol%) or KI/DMSO. -
Oxidant/Solvent: DMSO (Dimethyl sulfoxide).[6] Note: DMSO acts as both the solvent and the stoichiometric oxidant to regenerate the iodine catalyst.
Step-by-Step Methodology
-
Assembly:
-
To a 10 mL vial, add Indole (0.5 mmol) and the Thiol/Disulfide (0.5 mmol).
-
Add
(12.7 mg, 0.05 mmol, 10 mol%).
-
-
Reaction:
-
Add DMSO (2.0 mL).
-
Stir at Room Temperature (25°C) in an open-air vessel. Note: Unlike Pd-catalysis, this reaction is aerobic and moisture-tolerant.
-
Reaction is typically rapid (30 min – 2 hours).
-
-
Quenching:
-
Upon completion (TLC monitoring), add saturated aqueous
(Sodium Thiosulfate) (5 mL). -
Observation: The reaction mixture color will change from dark brown/red (iodine) to pale yellow/clear.
-
-
Extraction:
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organic layers with water (to remove DMSO) and brine.
-
-
Purification:
-
Concentrate and purify via silica gel chromatography.
-
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle for Iodine/DMSO-mediated C3-sulfenylation. DMSO regenerates the active Iodine species.
Comparative Data & Yields
The following table summarizes expected yields based on electronic variations of the indole substrate, derived from validation studies (Reference 1, 3).
| Substrate (R-Indole) | Method A (Arylation) Yield | Method B (Sulfenylation) Yield | Notes |
| H (Unsubstituted) | 85-92% | 90-95% | Benchmark substrates. |
| 5-OMe (Electron Rich) | 80-88% | 92-96% | Highly reactive; Method B may require cooling to 0°C to prevent bis-sulfenylation. |
| 5-Br (Halogenated) | 70-75% | 85-90% | Compatible. Br handle survives Method B perfectly; Method A requires careful temp control to avoid oxidative addition at C5. |
| 5-NO2 (Electron Poor) | 40-55% | 60-70% | Deactivated ring. Method A requires higher catalyst load (10 mol%). Method B requires heating to 60°C. |
| N-Methyl | 88-94% | 88-93% | Excellent substrates for both. |
| N-Boc | < 20% | 40-50% | Not Recommended. Deprotect N-Boc before functionalization. |
References
-
Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: C3-Arylation of Indoles.[2][3][7] Organic Letters.
-
Lebrasseur, N. (2023). Metal-Free Sulfenylation of Indoles: A Green Approach. Asian Journal of Organic Chemistry. (Representative DOI for general methodology).
-
Zhang, T., et al. (2016).[6] Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions.[6] The Journal of Organic Chemistry. [6]
-
Rossi, R., et al. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[3] The Journal of Organic Chemistry.
Sources
- 1. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 6-[(tert-butyldimethylsilyl)oxy]-1H-indole as a Strategic Precursor in Natural Product Synthesis
Introduction: The Strategic Importance of 6-Hydroxyindoles and the Role of Silyl Protection
The indole nucleus is a cornerstone of numerous natural products and medicinally significant compounds, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Among the various substituted indoles, the 6-hydroxyindole scaffold is a particularly valuable synthon. Its presence in complex alkaloids and other bioactive molecules makes it a critical building block for the total synthesis of these targets.[5][6] However, the inherent reactivity of the phenolic hydroxyl group and the indole N-H proton necessitates a robust protection strategy to achieve regioselectivity in subsequent synthetic transformations.
The tert-butyldimethylsilyl (TBDMS) ether has emerged as a premier protecting group for the hydroxyl functionality in 6-hydroxyindole. The TBDMS group offers a unique combination of stability and selective lability. It is sufficiently robust to withstand a variety of reaction conditions, including organometallic additions and some oxidation/reduction protocols, yet it can be cleaved under specific and mild conditions, typically using fluoride reagents or acidic solutions.[7][8] This chemoselectivity is paramount in multi-step syntheses, allowing for the unmasking of the hydroxyl group at the desired stage without disturbing other sensitive functionalities within the molecule.
This guide provides a comprehensive overview of the synthesis and application of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole as a precursor in natural product synthesis. We will delve into detailed protocols, the rationale behind experimental choices, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole: A Detailed Protocol
The preparation of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a straightforward and high-yielding procedure starting from the commercially available 6-hydroxyindole. The following protocol is a reliable method for this transformation.
Experimental Protocol: Silylation of 6-Hydroxyindole
Materials:
-
6-Hydroxyindole (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-hydroxyindole (1.0 eq) and dissolve it in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
In a separate flask, dissolve TBDMSCl (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the TBDMSCl solution to the 6-hydroxyindole solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-[(tert-butyldimethylsilyl)oxy]-1H-indole as a solid.
Table 1: Representative Data for the Synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
| Parameter | Value |
| Starting Material | 6-Hydroxyindole |
| Reagents | TBDMSCl, Imidazole |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| CAS Number | 106792-41-0[9][10] |
| Molecular Weight | 247.41 g/mol [9] |
Application in Natural Product Synthesis: The Case of Notoamide J
6-Hydroxyindoles are precursors for the synthesis of numerous indole alkaloids.[5] For instance, 6-hydroxyindole is a key precursor for the asymmetrical synthesis of notoamide J, a potential biosynthetic precursor of prenylated indole alkaloids.[6][11] The use of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole in such syntheses allows for strategic manipulations at other positions of the indole ring without interference from the reactive hydroxyl group.
Conceptual Workflow for the Application of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Caption: General workflow for utilizing 6-[(tert-butyldimethylsilyl)oxy]-1H-indole in synthesis.
Protocols for Deprotection of the TBDMS Group
The selective removal of the TBDMS group is a critical step in the synthesis of 6-hydroxyindole-containing natural products. The choice of deprotection agent depends on the stability of other functional groups in the molecule.
Protocol 1: Fluoride-Mediated Deprotection (TBAF)
This is the most common and generally mildest method for TBDMS ether cleavage.
Materials:
-
TBDMS-protected indole derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected indole in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acid-Catalyzed Deprotection (Acetyl Chloride in Methanol)
This method is effective but may not be suitable for substrates with other acid-labile protecting groups.[8]
Materials:
-
TBDMS-protected indole derivative
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected indole in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of acetyl chloride (0.1-0.2 equivalents) in anhydrous methanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Comparison of TBDMS Deprotection Methods
| Method | Reagents | Solvents | Temperature (°C) | Time | Selectivity Considerations |
| Fluoride-Mediated | TBAF | THF | 0 to RT | 1-3 h | High selectivity for silyl ethers.[12] |
| Acid-Catalyzed | Acetyl Chloride | MeOH | 0 to RT | 0.5-2 h | May cleave other acid-sensitive groups.[8] |
| Other Methods | SnCl₂·2H₂O | Ethanol or Microwave | RT to Reflux | Variable | Can be performed under various conditions. |
Mechanistic Insights: Electrophilic Substitution
The silyloxy group at the 6-position of the indole ring is an electron-donating group, which activates the aromatic system towards electrophilic substitution. The regioselectivity of such reactions is a key consideration in synthetic planning.
Caption: Simplified mechanism of electrophilic substitution on the 6-silyloxyindole core.
Troubleshooting and Key Considerations
-
Incomplete Silylation: Ensure all reagents and solvents are anhydrous. The presence of moisture can hydrolyze the TBDMSCl and reduce the reaction efficiency.
-
Difficult Deprotection: If fluoride-mediated deprotection is sluggish, gentle heating may be required. However, be mindful of potential side reactions. Ensure the TBAF solution is of good quality.
-
Substrate Stability: Always consider the compatibility of your substrate with the chosen deprotection conditions. For complex molecules with multiple protecting groups, a careful selection of orthogonal protection strategies is crucial.
Conclusion
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a versatile and strategically important precursor for the synthesis of a wide range of natural products and bioactive molecules. The TBDMS protecting group provides a reliable means to mask the reactive hydroxyl group, enabling selective functionalization of the indole core. The protocols and insights provided in this guide are intended to facilitate the successful application of this valuable building block in complex organic synthesis.
References
-
The Journal of Organic Chemistry. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. [Link]
- Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.
- National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
- Benchchem. (n.d.).
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Organic Letters. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- Benchchem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups.
- Merck. (n.d.). 6-[(tert-butyldimethylsilyl)oxy]-1H-indole.
- BioCrick. (n.d.). 6-Hydroxyindole | CAS:2380-86-1 | High Purity | Manufacturer.
-
ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
- The Good Scents Company. (n.d.). 6-hydroxyindole 1H-indol-6-ol.
- Pharmaffiliates. (n.d.). 106792-41-0| Chemical Name : 6-[(Tert-Butyldimethylsilyl)oxy]-1H-indole.
-
ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. [Link]
- ResearchGate. (n.d.). Some example of natural and synthetic N-hydroxy indoles. Birnbaumins A....
- Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl - Procedure.
- ScienceDirect. (n.d.).
-
MDPI. (2013). Biomedical Importance of Indoles. [Link]
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Procedure.
- National Center for Biotechnology Information. (n.d.). 4-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-7-methyl-5-(oxiran-2-ylmethyl). PMC.
-
PubMed. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link]
- National Center for Biotechnology Information. (n.d.).
- Progress in Chemical and Biochemical Research. (2025).
- Organic Chemistry Portal. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.
- MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol.
- National Center for Biotechnology Information. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. PMC.
- National Center for Biotechnology Information. (2011).
- ResearchGate. (n.d.). Recent Synthetic Study towards Natural Products via [5+2] Cycloaddition Reaction | Request PDF.
- Royal Society of Chemistry. (n.d.). Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies. Organic & Biomolecular Chemistry.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | 106792-41-0 [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 6-Hydroxyindole = 99.0 GC 2380-86-1 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 6-[(tert-butyldimethylsilyl)oxy]-1H-indole Synthesis
Welcome to the technical support hub for the synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole. This critical building block is frequently used in pharmaceutical and materials science research. However, its synthesis can be prone to low yields if not properly optimized. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this O-silylation reaction.
Section 1: Foundational Protocol & Reaction Mechanism
Before troubleshooting, it's essential to have a robust, validated protocol as a baseline. The most common and effective method for this synthesis involves the reaction of 6-hydroxyindole with tert-Butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Recommended Starting Protocol
This protocol is a standard starting point for achieving a high yield of the desired product.
Materials:
-
6-hydroxyindole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-hydroxyindole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Reaction Mechanism Overview
The reaction proceeds via nucleophilic attack of the deprotonated 6-hydroxyindole (phenoxide) on the silicon atom of TBDMS-Cl. Imidazole plays a dual role: it acts as a base to deprotonate the phenol and as a catalyst by forming a highly reactive N-silylimidazolium intermediate.[1] DMF is an ideal solvent as it effectively solubilizes the reagents and facilitates the reaction.[1][2]
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues leading to low yields in a direct question-and-answer format.
Q1: My reaction shows very low conversion, or no product is formed at all. What are the primary causes?
A1: Low or no conversion is typically due to issues with reagents, reaction conditions, or the starting material itself.
Potential Causes & Solutions:
-
Moisture Contamination: Silylating agents like TBDMS-Cl are highly sensitive to moisture and will readily hydrolyze.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere. It is advisable to use a fresh bottle of TBDMS-Cl.
-
-
Inactive Reagents: The quality of TBDMS-Cl and the base is crucial.
-
Solution: Use a fresh, high-purity bottle of TBDMS-Cl. If using an older bottle, consider titrating it or running a small-scale test reaction on a simple alcohol to verify its activity.
-
-
Insufficient Base: Imidazole is essential for the reaction. Using too little, or using a weaker base, can stall the reaction.
-
Solution: Ensure you are using at least 2.0-2.5 equivalents of imidazole. For more sterically hindered phenols, a stronger, non-nucleophilic base like 2,6-lutidine in combination with the more reactive TBDMS-triflate (TBDMS-OTf) may be necessary.[3]
-
-
Oxidized Starting Material: 6-hydroxyindole, like many phenols, is susceptible to air oxidation, which can result in a dark, impure starting material that reacts poorly.
-
Solution: Use high-purity 6-hydroxyindole. If it appears discolored (pink, brown, or black), consider purifying it by recrystallization or column chromatography before use. Store it under an inert atmosphere and away from light.
-
Q2: My TLC plate shows the product spot, but also several other spots. What are the likely side products?
A2: The formation of multiple products indicates side reactions are occurring. Identifying these can help refine your reaction conditions.
Likely Side Products:
-
N-silylated Indole: The indole nitrogen is also nucleophilic and can be silylated, leading to the N-TBDMS protected product or a bis-silylated (N,O-diprotected) product. This is especially prevalent if a very strong base like BuLi is used without careful temperature control.[4]
-
Unreacted Starting Material: As discussed in Q1, this points to incomplete conversion.
-
Degradation Products: Oxidized or polymerized starting material can appear as a baseline streak on the TLC plate.
// Nodes SM [label="6-Hydroxyindole\n+ TBDMS-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n6-O-TBDMS-Indole", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond]; N_Silyl [label="Side Product\n1-N-TBDMS-Indole", fillcolor="#FCE8E6", fontcolor="#202124"]; Bis_Silyl [label="Side Product\n1,6-Bis-TBDMS-Indole", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges SM -> Product [label=" Base (Imidazole)\n O-Silylation (Favored)", color="#34A853", fontcolor="#34A853"]; SM -> N_Silyl [label=" Strong Base / High Temp\n N-Silylation", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Product -> Bis_Silyl [label=" Excess Reagent\n N-Silylation", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } mend Caption: Competing O- vs. N-silylation pathways.
Troubleshooting Strategies:
-
Favor O-Silylation: The standard conditions (imidazole/DMF) strongly favor O-silylation over N-silylation for phenols. Avoid overly strong bases unless specifically required and controlled.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 eq) of TBDMS-Cl. A large excess can promote bis-silylation.
-
Temperature Management: Maintain the reaction at room temperature or slightly below. Elevated temperatures can increase the rate of side reactions.
Q3: The reaction appears complete by TLC, but I lose most of my product during workup or chromatography. Why is this happening?
A3: This is a very common and frustrating issue. The TBDMS ether of 6-hydroxyindole is sensitive to acid, and standard silica gel is acidic, which can cleave the protecting group during purification.[3][5]
// Nodes Start [label="Low Yield After\nPurification", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mdiamond]; CheckWorkup [label="Was the workup acidic?\n(e.g., NH4Cl wash)", fillcolor="#FEF7E0", fontcolor="#202124"]; CheckSilica [label="Was standard silica gel used\nfor chromatography?", fillcolor="#FEF7E0", fontcolor="#202124"]; SolutionWorkup [label="Use Neutral Workup\n(e.g., Water, NaHCO₃, Brine)", fillcolor="#E6F4EA", fontcolor="#202124"]; SolutionSilica [label="Neutralize Silica Gel\n(Add 1% Et₃N to eluent)", fillcolor="#E6F4EA", fontcolor="#202124"]; Alternative [label="Consider Alternative\nPurification\n(e.g., Recrystallization)", fillcolor="#E8E8E8", fontcolor="#202124"];
// Edges Start -> CheckWorkup; Start -> CheckSilica; CheckWorkup -> SolutionWorkup [label="Yes"]; CheckWorkup -> CheckSilica [label="No"]; CheckSilica -> SolutionSilica [label="Yes"]; CheckSilica -> Alternative [label="No"]; } mend Caption: Logic flow for diagnosing product loss during isolation.
Solutions to Prevent Cleavage:
-
Neutral Workup: Avoid acidic washes (e.g., NH₄Cl). Use only water, saturated NaHCO₃, and brine for the aqueous workup.
-
Neutralized Silica Gel: This is the most critical step. Before running your column, flush the silica gel with your eluent mixture containing 0.5-1% triethylamine (Et₃N) .[5] This deactivates the acidic sites on the silica, preventing on-column deprotection.
-
TLC Plate Deactivation: Even TLC analysis can be misleading. To accurately check your reaction, pre-run your TLC plate in the eluent containing Et₃N before spotting your sample.[5]
-
Alternative Protecting Groups: If the TBDMS group proves too labile for your subsequent synthetic steps, consider using the more robust tert-Butyldiphenylsilyl (TBDPS) or Triisopropylsilyl (TIPS) groups, which show significantly greater stability to acid.
Section 3: Advanced Optimization
For challenging substrates or to maximize yield, a systematic optimization of reaction parameters may be necessary.
Table 1: Impact of Reaction Parameters on O-Silylation
| Parameter | Standard Condition | Variation & Rationale | Potential Outcome |
| Silylating Agent | TBDMS-Cl | TBDMS-OTf: More reactive; useful for hindered phenols.[3] | Faster reaction, higher conversion for difficult substrates. |
| Base | Imidazole | 2,6-Lutidine: A non-nucleophilic base often paired with TBDMS-OTf. | Reduces side reactions when using highly reactive silylating agents. |
| DMAP (catalytic): Can accelerate the reaction. | Increased reaction rate. | ||
| Solvent | DMF | DCM or THF: Less polar alternatives. | May require longer reaction times or heating. |
| Pyridine: Can act as both solvent and base. | Effective, but can be harder to remove during workup. | ||
| Temperature | 0 °C to RT | -20 °C or 40-50 °C: Adjust based on reactivity. | Lower temps can increase selectivity; higher temps can drive sluggish reactions to completion. |
By systematically addressing these potential failure points—from reagent integrity to the final purification step—researchers can reliably overcome the challenge of low yields and successfully synthesize 6-[(tert-butyldimethylsilyl)oxy]-1H-indole for their research needs.
References
- Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43.
-
Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Fiveable. (2025, August 15). tert-Butyldimethylsilyl chloride Definition. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Reddit User Discussion. (2023, October 18). TBDMS group lost during workup or purification. r/Chempros. [Link]
-
Organic Syntheses. 3-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE. [Link]
Sources
Technical Support Center: N-Alkylation of Silylated Indoles
Ticket System Status: [ONLINE] Current Queue: High Priority - Yield Optimization & Regiocontrol Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Silyl Advantage
Welcome to the technical support hub for indole functionalization. You are likely here because standard N-alkylation methods (NaH/DMF, KOH/DMSO) have failed you—resulting in low yields, difficult workups, or unwanted C3-alkylation.
The use of silylated indoles (specifically
-
Solubility: Silylated indoles are soluble in non-polar organic solvents (DCM, Toluene), allowing chemistry outside of dipolar aprotic solvents.
-
Activation: The N-Si bond is labile toward fluoride (
) or Lewis bases, allowing the generation of a "naked" indolyl anion under mild, non-basic conditions. -
Regiocontrol: The steric bulk of the silyl group and the specific mechanism of desilylation can suppress C3-alkylation.
Standard Operating Procedures (SOPs)
Protocol A: The "Naked Anion" Method (CsF-Mediated)
Best for: Acid-sensitive substrates and preventing C-alkylation.
This method utilizes the high bond strength of Silicon-Fluorine (
Reagents:
- -TMS-Indole (Pre-synthesized or generated in situ with BSA)
-
Alkyl Halide (
) -
Solvent: Acetonitrile (MeCN) or THF (Dry)
Workflow:
-
Preparation: Dissolve
-TMS-indole (1.0 equiv) and Alkyl Halide (1.2 equiv) in anhydrous MeCN ( ). -
Activation: Add CsF (1.5 equiv). Note: CsF is hygroscopic; flame-dry it or use stored anhydrous stock.
-
Reaction: Stir at Room Temperature (RT) to
. Monitor by TLC.[3] The driving force is the precipitation of TMS-F and formation of the N-alkyl bond. -
Workup: Filter off the solid salts. Concentrate the filtrate.
Protocol B: One-Pot Silylation-Alkylation (BSA Method)
Best for: High-throughput and avoiding isolation of unstable silyl intermediates.
Instead of isolating moisture-sensitive
Workflow:
-
Silylation: Combine Indole (1.0 equiv) and BSA (1.2 equiv) in Toluene or MeCN. Heat to
for 1 hour. (Monitor disappearance of N-H). -
Alkylation: Add Alkyl Halide (1.5 equiv) and a catalytic activator (e.g., TBAF or catalytic CsF, 10 mol%).
-
Completion: Heat to reflux if necessary.
Mechanism & Logic Visualization
The following diagram illustrates the "Naked Anion" pathway, highlighting why moisture is the enemy and how fluoride drives the cycle.
Figure 1: The Fluoride-Mediated Activation Pathway. The formation of the strong Si-F bond (Waste) provides the thermodynamic driving force to generate the reactive anion under neutral conditions.
Troubleshooting Guide (FAQs)
Ticket #101: "My yield is <30%, and I see starting material."
Diagnosis: Premature Hydrolysis or "Stalled" Anion. The N-Si bond is extremely sensitive to moisture. If water is present, the fluoride source will generate HF (or hydroxide), which simply hydrolyzes the N-TMS indole back to the starting indole without alkylation.
-
Fix 1 (The "Flame" Protocol): Flame-dry your CsF. Commercial CsF acts as a sponge. Fuse it under vacuum before use.
-
Fix 2 (Switch Solvent): If using MeCN, ensure it is distilled over
. Alternatively, switch to DMF or NMP if the alkyl halide is sterically hindered; the higher dielectric constant stabilizes the transition state. -
Fix 3 (Add Molecular Sieves): Add activated 4Å molecular sieves to the reaction vessel to scavenge trace water in situ.
Ticket #102: "I am getting C3-alkylation (Skate-ole formation) instead of N-alkylation."
Diagnosis: Soft-Soft Interaction / Solvent Effects. The indolyl anion is an ambident nucleophile. "Soft" electrophiles (like benzyl bromides or allyl halides) and non-polar solvents favor C3-attack. "Hard" conditions favor N1.
-
The Science: According to HSAB theory, the Nitrogen is the "hard" center (high charge density), and C3 is the "soft" center.
-
Fix 1 (The "Hard" Shift): Use a harder leaving group on your electrophile (Tosylate or Mesylate instead of Iodide).
-
Fix 2 (Solvent Switch): Move to a more polar aprotic solvent (DMF or DMSO). This solvates the cation (
), leaving the more "naked" and charge-localized, promoting N-attack. -
Fix 3 (Lithium Additive): If using the silyl route, add
. Lithium coordinates tightly to the Nitrogen, blocking C3 attack and directing alkylation to N1.
Ticket #103: "The silylation step itself is incomplete."
Diagnosis: Steric hindrance or poor silylating agent.
-
Fix: Do not use TMSCl/Base for hindered indoles. Use BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) with a catalytic amount of saccharin or iodine. These are more powerful silyl donors.
Data & Comparison: Base vs. Silyl Method
The following table compares standard methods against the Silyl-Fluoride method for a difficult substrate (e.g., 2-substituted indole).
| Parameter | Standard Method (NaH/DMF) | Silyl Method (CsF/MeCN) | Why? (Causality) |
| Reaction pH | Highly Basic ( | Near Neutral | CsF is weakly basic; avoids side reactions with esters/nitriles. |
| Moisture Tolerance | Low (Fire hazard) | Very Low (Hydrolysis) | Silyl groups cleave instantly with water. |
| Regioselectivity (N:C) | ~85:15 | >98:2 | Silyl group sterics and "naked" anion kinetics favor N-attack. |
| Workup | Aqueous Quench (Emulsions) | Filtration (Solids) | CsF/TMS-F salts are solid and filterable. |
| Typical Yield | 60-75% | 85-95% | Cleaner conversion; less decomposition. |
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting Logic Flow for N-Silyl Indole Alkylation.
References
-
Cesium Fluoride Mediated Alkylation (The "Bayer" Method)
- Title: Cesium fluoride-Celite/alkyl halides/acetonitrile: an efficient heterogeneous system for N-alkyl
- Source:Tetrahedron Letters
-
URL:[Link] (Validates CsF/MeCN system).
-
Regioselectivity in Indole Alkylation
- Title: Controlling Regioselectivity in the Enantioselective N-Alkyl
- Source:N
-
URL:[Link] (Discusses N vs C3 competition).
-
One-Pot Procedures
-
Cesium Effect & Naked Anions
Sources
- 1. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N→O shift of disubstituted phenyl ring of a bicalutamide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Preventing decomposition of 3-bromo-1-(tert-butyldimethylsilyl)indole
Welcome to the technical support center for 3-bromo-1-(tert-butyldimethylsilyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for handling this versatile but sensitive reagent. By understanding its stability profile and potential decomposition pathways, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the storage, handling, and use of 3-bromo-1-(tert-butyldimethylsilyl)indole in a question-and-answer format.
Question 1: I just received my vial of 3-bromo-1-(tert-butyldimethylsilyl)indole, and it has a yellowish or brownish tint. The product information sheet described it as a colorless solid. Is it still usable?
Answer: A yellowish or brownish discoloration is a primary indicator of decomposition. The most likely cause is the cleavage of the tert-butyldimethylsilyl (TBDMS) protecting group, leading to the formation of 3-bromoindole.[1] Even trace amounts of unprotected 3-bromoindole can accelerate the decomposition of the bulk material.[1]
Immediate Actions:
-
Analyze a small sample: Before using the material in a reaction, analyze a small aliquot by Thin Layer Chromatography (TLC) and ¹H NMR. Compare the results to a reference spectrum for the pure compound. The presence of a new, more polar spot on the TLC plate (corresponding to 3-bromoindole) or the appearance of an N-H proton signal in the NMR spectrum confirms decomposition.
-
Repurification: If decomposition is confirmed, the material can often be salvaged by prompt purification via flash chromatography on silica gel using a non-polar eluent like 100% hexane.[1] It is crucial to perform this purification as quickly as possible after observing the discoloration.
Question 2: My TLC analysis of 3-bromo-1-(tert-butyldimethylsilyl)indole shows a new, more polar spot that has appeared during my reaction workup. What could be causing this?
Answer: The appearance of a more polar spot on TLC strongly suggests the loss of the TBDMS protecting group. This is a common issue and can be triggered by several factors during your experimental workflow.
Potential Causes and Solutions:
-
Acidic Conditions: The TBDMS group is labile in acidic environments.[2][3][4] Exposure to even weak acids during aqueous workups (e.g., saturated ammonium chloride) or chromatography on untreated silica gel can cause deprotection.
-
Solution: Neutralize any acidic solutions before extraction. For chromatography, consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites.
-
-
Fluoride Ion Contamination: Fluoride ions are highly effective at cleaving silicon-oxygen bonds.[2][5] Ensure that no fluoride sources, such as tetrabutylammonium fluoride (TBAF), are inadvertently introduced into your reaction or workup.
-
Solution: Use dedicated glassware for fluoride-mediated reactions and ensure it is thoroughly cleaned before being used for other purposes.
-
-
Moisture: As an air- and moisture-sensitive compound, exposure to water can lead to hydrolysis of the silyl ether bond, especially over extended periods.[6][7][8]
Question 3: My downstream reaction using 3-bromo-1-(tert-butyldimethylsilyl)indole is giving low or no yield of the desired product. How can I troubleshoot this?
Answer: Low or no yield in a subsequent reaction is often linked to the quality of the starting material or incompatible reaction conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, always check the purity of the 3-bromo-1-(tert-butyldimethylsilyl)indole by TLC or ¹H NMR to ensure it has not decomposed during storage.
-
Reaction Condition Compatibility:
-
Temperature: While the TBDMS group has good thermal stability, prolonged heating in the presence of nucleophiles or protic solvents can lead to degradation.[10]
-
Reagents: Avoid strongly acidic or basic conditions if the TBDMS group needs to be retained. If your reaction requires a base, opt for non-nucleophilic, hindered bases.
-
-
Lithiation and Quench: If you are performing a lithium-halogen exchange to generate the 3-lithioindole species, ensure that the reaction is conducted at a low temperature (typically -78°C) and under strictly anhydrous and anaerobic conditions to prevent side reactions.[1]
Section 2: Best Practices for Handling, Storage, and Purification
Adherence to proper handling and storage protocols is critical for maintaining the stability and reactivity of 3-bromo-1-(tert-butyldimethylsilyl)indole.
Storage
Proper storage is the first line of defense against decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Slows the rate of decomposition.[1] |
| Atmosphere | Under Argon or Nitrogen | Prevents exposure to air and moisture, which can cause hydrolysis.[1][6][11] |
| Light | Amber vial or protected from light | Minimizes the risk of photo-oxidation or other light-induced degradation pathways.[6] |
| Container | Tightly sealed vial | Prevents ingress of moisture and atmospheric gases.[6] |
Handling
Due to its sensitivity to air and moisture, all manipulations should be performed using appropriate techniques.[8]
-
Inert Atmosphere: Handle the compound in a glove box or on a Schlenk line under an inert atmosphere of argon or nitrogen.[6][9][11]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
Purification
If purification is necessary, it should be done promptly after synthesis or workup.[1]
Step-by-Step Protocol for Flash Chromatography:
-
Prepare the Column: Dry pack a flash chromatography column with silica gel.
-
Pre-treat the Silica (Optional but Recommended): To minimize on-column deprotection, consider flushing the column with the eluent containing 1-2% triethylamine before loading the sample.
-
Load the Sample: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with 100% hexane.[1] The desired product is non-polar and should elute quickly.
-
Fractions Analysis: Monitor the fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
-
Immediate Storage: Immediately place the purified product under an inert atmosphere and store it at 4°C.[1]
Section 3: Visualization of Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways of 3-bromo-1-(tert-butyldimethylsilyl)indole.
Caption: Primary decomposition pathway of 3-bromo-1-(tert-butyldimethylsilyl)indole.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. ossila.com [ossila.com]
- 7. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: A Troubleshooting Guide for Multi-Step Indole Synthesis
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during multi-step indole synthesis.
General Troubleshooting
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1]
To address low yields, consider the following systematic approach:
-
Optimize Reaction Conditions: Methodically vary parameters such as temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the high purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[1]
-
Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups is advisable. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthesis methods are inherently more efficient than others.
Fischer Indole Synthesis: Common Issues and Solutions
The Fischer indole synthesis is a robust and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1] However, it is not without its challenges.
Q2: Why is my Fischer indole synthesis failing or giving a low yield?
Several factors can lead to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to cleavage as a side reaction instead of the desired cyclization.[1][2] This is a known issue, for example, in the synthesis of 3-aminoindoles.[1][2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[1][3]
Q3: I am observing significant side product formation. What are the likely side reactions?
Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[1]
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, particularly with electron-donating substituents, leading to byproducts like aniline derivatives.[1][4]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings if present.[4]
Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?
When an unsymmetrical ketone is used, enolization can occur on either side, leading to two different[5][5]-sigmatropic rearrangements and thus two regioisomeric indole products.[4][6] The selectivity is highly dependent on the reaction conditions. Weaker acid catalysts can often lead to a decrease in selectivity.[4] For an alkyl methyl ketone, the major product typically results from enolization at the less sterically hindered methyl group.[4]
Workflow for Fischer Indole Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: Addressing Harsh Conditions
The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for its harsh reaction conditions and often poor yields.[5][7][8]
Q5: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?
The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to degradation.[7] Modern variations have been developed to mitigate these issues:
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[5][8]
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[5][8]
Reaction Mechanism of Bischler-Möhlau Synthesis
The reaction proceeds through the formation of an α-arylamino ketone, followed by cyclization and aromatization.[5][8]
Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.
Reissert Indole Synthesis: Avoiding Side Reactions
The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole.[9]
Q6: In my Reissert synthesis, I am observing the formation of quinolones instead of the expected indole. Why is this happening and how can I prevent it?
The formation of quinolones is a known side reaction that can occur under specific reduction conditions.[4] To favor the formation of the desired indole, consider the following:
-
Alternative Reducing Agents: Instead of PtO₂ in ethanol, which can promote quinolone formation, try using zinc in acetic acid or iron powder.[4][10][11]
Purification Challenges
Q7: I am struggling with the purification of my crude indole product. What are the best techniques?
Purification of indoles can be challenging due to the presence of multiple byproducts and the potential for the product to degrade on silica gel.[4][12]
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial. Sometimes, using a different stationary phase, like alumina or reverse-phase silica, can be beneficial.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[13]
Summary of Troubleshooting Strategies for Common Indole Syntheses
| Synthesis Method | Common Issue | Troubleshooting Tip/Explanation |
| Fischer | Low yield with electron-donating substituents | N-N bond cleavage is a competing reaction. Consider using a Lewis acid catalyst like ZnCl₂.[1][4] |
| Mixture of regioisomers with unsymmetrical ketones | The product ratio is highly dependent on reaction conditions. Weaker acids may decrease selectivity.[4] | |
| Bischler-Möhlau | Poor yields and harsh conditions | This reaction is known for its harsh conditions.[5][7][8] Consider modern modifications using microwave irradiation or a lithium bromide catalyst.[5][8] |
| Reissert | Formation of quinolones instead of indole | This can occur under specific reduction conditions.[4] Try alternative reducing agents like zinc in acetic acid or iron powder.[4][10] |
| Madelung | Requires very harsh conditions (high temperature, strong base) | This is an inherent feature of the classical Madelung synthesis.[4] Modern modifications can allow for milder reaction conditions.[4] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone. In many cases, the isolated hydrazone is not necessary.[1]
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂) to the reaction mixture.[1][4]
-
Heating: Heat the mixture under reflux for several hours, monitoring the reaction by TLC.[4]
-
Workup: Cool the reaction mixture and carefully neutralize the excess acid.[4]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Bischler-Möhlau Indole Synthesis
This method offers a milder, often solvent-free approach.[14]
-
Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aniline and phenacyl bromide.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor.
-
Workup and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and purify by column chromatography.[14]
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Synthesis of Medicinally Important Indole Deriv
-
Bischler–Möhlau indole synthesis - Wikipedia. [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. [Link]
-
Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. [Link]
-
Indole synthesis: a review and proposed classification - PMC. [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. [Link]
-
Bischler Indole Synthesis - ResearchGate. [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. [Link]
-
Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace. [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC - NIH. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
-
Reissert Indole Synthesis. [Link]
-
Reissert indole synthesis - Wikipedia. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. [Link]
-
Reissert indole synthesis mechanism explained - YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]
-
Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a - ResearchGate. [Link]
-
Indole - Wikipedia. [Link]
-
Preparation and Properties of INDOLE. [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Indole Derivatization & Stability
Ticket ID: IND-ISO-998 Subject: Prevention of Rearrangement and Regioselectivity Failure in Indole Scaffolds Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Indole is an electron-rich, π-excessive heterocycle that behaves less like a stable aromatic system and more like an enamine. This inherent reactivity leads to three primary failure modes during derivatization: Plancher rearrangements (alkyl migration), regioselectivity errors (N1 vs. C3 competition), and oxidative dimerization . This guide provides mechanistic root-cause analysis and validated protocols to maintain structural integrity.
Module 1: The Acid-Sensitivity Crisis (Plancher Rearrangement)
User Query: "I synthesized a 2,3-disubstituted indole, but after acidic workup/heating, the NMR shows a mixture of isomers. The C2 substituent seems to have migrated to C3."
Root Cause Analysis
You are observing the Plancher Rearrangement .[1][2] Indoles are highly susceptible to protonation at C3 (not N1), breaking aromaticity and forming an iminium ion (indolenium). If the C2 position bears a substituent capable of migration (alkyl/aryl) and the C3 position is sterically crowded or thermodynamically favorable for the shift, a 1,2-migration occurs to relieve steric strain or reach a thermodynamic minimum.
Mechanistic Visualization
The following diagram illustrates the critical failure point: the formation of the sp³ hybridized C3 intermediate.
Caption: The Plancher rearrangement pathway driven by C3 protonation and subsequent 1,2-migration to thermodynamic stability.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Acidity | Avoid strong mineral acids (HCl, H₂SO₄). | Strong acids protonate C3 rapidly. Use buffered weak acids (Acetic acid/NaOAc) if acidic conditions are mandatory. |
| Lewis Acids | Replace AlCl₃/BF₃ with Zn(OTf)₂ or InCl₃. | Hard Lewis acids can mimic protons at C3. Softer Lewis acids coordinate N1 or activate electrophiles without disrupting the indole π-system. |
| Temperature | Keep reaction < 60°C. | The rearrangement has a high activation energy; it is kinetically inhibited at low temperatures. |
| Scavengers | Add 2,6-di-tert-butylpyridine. | A bulky base that scavenges stray protons without reacting with the electrophile (due to steric hindrance). |
Module 2: Regioselectivity (N1 vs. C3 Alkylation)
User Query: "I am attempting N-alkylation with an alkyl halide, but I keep isolating the C3-alkylated indolenine or C3-rearranged product."
Root Cause Analysis
The indole anion is an ambident nucleophile .
-
N1 (Hard Nucleophile): Favored by ionic bonding (Na/K salts) and high charge density.
-
C3 (Soft Nucleophile): The HOMO coefficient is highest at C3. Covalent character (Mg/Zn salts) or soft electrophiles favor C3 attack.
Decision Matrix: Controlling the Site of Attack
Caption: Decision tree for selecting reaction conditions based on Hard-Soft Acid Base (HSAB) theory.
Validated Protocol: "Safe" N-Alkylation
To prevent C3-alkylation and subsequent rearrangement:
-
Solvent: Anhydrous DMF (promotes dissociation of the N-Metal bond, making N more nucleophilic).
-
Base: NaH (1.1 equiv). Do not use organolithiums (n-BuLi) unless necessary, as they can lead to C2 lithiation.
-
Temperature: 0°C addition, warm to RT. Do not heat above 40°C until conversion is confirmed.
-
Electrophile: Primary alkyl halides/tosylates. Secondary electrophiles promote C3 attack via Sɴ1 pathways.
Module 3: Metal-Catalyzed "Walking" (C3 C2 Migration)
User Query: "My Palladium-catalyzed C-H activation was supposed to target C3, but I see significant C2 arylation."
Technical Insight
In Pd-catalyzed indole functionalization, the metal often initially attacks the electron-rich C3 position. However, the C3-Pd intermediate is often kinetically formed but thermodynamically unstable. It can undergo a 1,2-metal shift (Pd migration) to the C2 position, leading to C2 functionalization.
Prevention Strategy:
-
Block C2: If C3 is the target, use a temporary blocking group at C2 (e.g., Silyl or Halogen) if possible, though this adds steps.
-
Oxidant Selection: For C3-H activation, use strong oxidants (e.g., Cu(OAc)₂) that promote rapid reductive elimination from the C3-Pd species before it has time to migrate to C2.
-
Directing Groups:
-
N-Pivaloyl/Acetyl: Generally directs to C2 via a 6-membered palladacycle.
-
Free NH or N-Methyl: Tend to favor C3 (electronic control), provided migration is suppressed.
-
Module 4: Preventing Polymerization (Dimerization)
User Query: "My reaction mixture turned into an insoluble red/black tar."
Mechanism
Indole dimerization occurs when a protonated indole (electrophile) is attacked by a neutral indole (nucleophile). This forms a 2,3'-bisindole bond. This is autocatalytic: the dimer is more electron-rich and reacts further.
Stabilization Protocol
-
Concentration: Run reactions at high dilution (0.05 M - 0.1 M). High concentration favors intermolecular dimerization.
-
Inert Atmosphere: Indoles are sensitive to oxidative dimerization by O₂ (forming indigo-like species). Always sparge solvents with Argon/Nitrogen.
-
Quenching: Never quench acidic indole reactions into water (which precipitates the oligomers). Quench into a vigorously stirred biphasic basic mixture (e.g., EtOAc/Sat. NaHCO₃) to instantly neutralize the acid catalyst.
References
-
Plancher Rearrangement Mechanism & Scope
- Source: Cambridge University Press / Journal of Organic Chemistry
- Context: Detailed kinetics of the 1,2-alkyl shift in indolenines.
-
Link:
-
Controlling N vs.
- Source: N
-
Context: Use of Zn-ProPhenol catalysts to control regioselectivity and enantioselectivity in indole alkylation.[3]
-
Link:
-
Indole C-H Functionalization & Migration
- Source: ACS Publications (Journal of the American Chemical Society)
- Context: Ruthenium and Palladium catalyzed migration p
-
Link:
-
Fischer Indole Synthesis & Polymerization Avoidance
- Source: MDPI (Molecules)
- Context: Continuous flow methods to reduce residence time and prevent polymeriz
-
Link:
Sources
- 1. Interrupted Plancher Rearrangement Initiated by Dearomative Epoxide-Indole Cyclization: Formal Umpolung Reactivity of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plancher Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Comparative Analysis of TBDMS and Silyl Protecting Groups for Indoles
The following guide provides an in-depth technical comparison of silyl protecting groups for indoles, designed for drug development professionals and synthetic chemists.
Executive Summary: The Strategic Choice
In the structural elaboration of the indole nucleus—a "privileged scaffold" in medicinal chemistry—the choice of Nitrogen (
While tert-Butyldimethylsilyl (TBDMS or TBS) is the industry standard "workhorse" due to its balance of cost, crystallinity, and stability, it is not a universal solution. Triisopropylsilyl (TIPS) serves as the superior alternative for harsh metallation conditions where steric shielding is paramount to prevent nucleophilic attack at silicon. tert-Butyldiphenylsilyl (TBDPS) offers unique acid stability but often complicates purification due to lipophilicity.
This guide analyzes these contenders through the lens of Directed Ortho Metalation (DoM) efficiency, hydrolytic stability, and process scalability.
Mechanistic Foundation: Silyl-Directed Lithiation
The primary utility of
-
The Mechanism:
-Silyl groups exert a Complex Induced Proximity Effect (CIPE) . The Lewis-acidic Lithium cation coordinates with the electron-rich silyl group (or the N-Si bond electrons), positioning the basic alkyl-lithium species (e.g., -BuLi) in proximity to the C-2 proton. -
The Risk (Anionic Migration): With sterically unencumbered groups (like TMS), the lithiated species can attack the silicon atom, leading to an
silyl migration (a retro-Brook type rearrangement). TBDMS and TIPS suppress this via steric bulk.
Visualization: The Directed Ortho Metalation (DoM) Pathway
The following diagram illustrates the coordination and selective deprotonation at C-2.
Caption: C-2 Lithiation workflow showing the critical coordination step and potential migration side-reaction.
The Contenders: Comparative Analysis
Table 1: Physicochemical & Operational Profile
| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) | TBDPS (tert-Butyldiphenylsilyl) |
| Steric Bulk | Low | Medium | High | High (Different Geometry) |
| Acid Stability | Very Low (Cleaves on silica) | Moderate (Stable to mild acid) | High | Very High |
| Base Stability | Low | High (Stable to carbonates) | Excellent (Stable to strong bases) | High |
| Lithiation Suitability | Poor (Migration risk) | Good (Standard choice) | Excellent (Best for difficult cases) | Good (But expensive) |
| Crystallinity | Liquids | Often Crystalline | Often Oils/Low-melt solids | Syrups/Amorphous |
| Deprotection | Mild Hydrolysis | TBAF / Acid | TBAF (Slower) | TBAF (Slowest) / Acid |
| Cost | Very Low | Low | High | High |
Deep Dive: TBDMS vs. TIPS
1. TBDMS (The Standard)[1]
-
Pros: TBDMS-Cl is inexpensive. The resulting
-TBDMS indoles are often crystalline, simplifying purification (recrystallization vs. chromatography). It is stable enough for standard lithiations ( -BuLi, -78°C). -
Cons: Under forcing conditions (e.g., warming the lithiated species above 0°C or using
-BuLi), the TBDMS group can be cleaved or attacked. It is also labile to Lewis acids often used in subsequent steps (e.g., Friedel-Crafts).
2. TIPS (The Specialist)
-
Pros: The isopropyl groups shield the silicon atom more effectively than the methyls of TBDMS. This makes
-TIPS indoles impervious to base hydrolysis and significantly more resistant to nucleophilic attack during complex metallation sequences. -
Cons: TIPS-Cl is significantly more expensive. The products are frequently oils, necessitating column chromatography. The high lipophilicity can suppress ionization in ESI-MS.
3. TBDPS (The Acid Shield)[2]
-
Pros: TBDPS is uniquely stable to acidic conditions (approx. 100x more stable than TBDMS towards acid hydrolysis). Use this if you plan to perform acidic deprotection of other groups (e.g., Boc removal) while keeping the indole protected.
-
Cons: The phenyl rings add significant molecular weight and lipophilicity ("grease"), which can streak on TLC and complicate NMR interpretation in the aromatic region.
Experimental Protocols
Protocol A: General N-Silylation of Indoles (TBDMS/TIPS)
This protocol uses Sodium Hydride, which ensures complete deprotonation and high yields. For base-sensitive substrates, a catalytic DMAP/TEA method can be used, though it is slower for the non-nucleophilic indole nitrogen.
Reagents:
-
Indole substrate (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Silyl Chloride (TBDMS-Cl or TIPS-Cl) (1.2 equiv)
-
Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (washed with hexanes if oil-free is required) in anhydrous THF at 0°C.
-
Addition: Add the indole substrate (dissolved in minimal THF) dropwise to the NaH suspension. Evolution of
gas will be observed. -
Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes to ensure formation of the sodium indolide salt.
-
Silylation: Cool back to 0°C. Add the Silyl Chloride (dissolved in THF) dropwise.
-
Completion: Warm to RT and stir. TBDMS is usually complete in 1–2 hours; TIPS may require 4–12 hours or gentle heating (40°C) due to steric bulk.
-
Workup: Quench with sat.
. Extract with EtOAc.[3] Wash organics with water and brine.[3] Dry over .[3] -
Purification: TBDMS indoles can often be recrystallized from Hexanes/EtOH. TIPS indoles usually require flash chromatography (SiO2, typically 1-5% EtOAc in Hexanes).
Protocol B: C-2 Lithiation and Trapping
This validates the stability of the protecting group against strong bases.
Reagents:
- -Silyl Indole (1.0 equiv)
-
-Butyllithium (
-BuLi), 1.6M in hexanes (1.1 equiv) -
Electrophile (e.g., MeI, DMF,
) (1.2–1.5 equiv) -
Anhydrous THF
Step-by-Step:
-
Cooling: Dissolve
-silyl indole in THF and cool to -78°C (Dry Ice/Acetone bath). Critical: Do not perform at higher temperatures to avoid migration. -
Lithiation: Add
-BuLi dropwise down the side of the flask. The solution often turns yellow/orange. -
Incubation: Stir at -78°C for 1 hour. (TIPS allows warming to -20°C if the deprotonation is sluggish; TBDMS does not).
-
Quench: Add the electrophile neat or in THF solution.
-
Warm up: Allow to warm to RT slowly over 2 hours.
-
Workup: Standard aqueous workup.
Protocol C: Deprotection (TBAF Method)
Universal method for cleaving TBDMS, TIPS, and TBDPS.
Reagents:
Step-by-Step:
-
Dissolve substrate in THF.
-
Add TBAF solution at RT.
-
Monitoring:
-
TBDMS: Cleaves in <30 mins.
-
TIPS: May require 2–4 hours or heating to 50°C.
-
TBDPS: May require 4–12 hours.
-
-
Note: If the product is water-soluble, use a polymer-supported fluoride source or CsF in DMF to avoid difficult TBAF salt removal.
Decision Matrix: When to Use Which?
The following logic diagram assists in selecting the optimal group based on synthetic requirements.
Caption: Decision tree for selecting the optimal silyl protecting group based on reaction conditions.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
-
Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link
- Lipshutz, B. H., et al. "Silyl protecting groups in synthesis." Chemical Reviews, 1995.
-
Sundberg, R. J., & Russell, H. F. "Syntheses with N-Protected Indoles." Journal of Organic Chemistry, 1973. Link (Foundational work on N-silyl indole lithiation).
- Fessard, T. C., et al. "Improved Safety and Scalability of Indole C-2 Lithiation." Organic Process Research & Development. (Modern process chemistry perspective on TBDMS vs TIPS).
Sources
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
The Analytical Challenge: Understanding the Analyte and Its Impurities
An In-Depth Technical Guide to the HPLC Purity Analysis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole: A Comparative Analysis
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. The compound 6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a key building block in the synthesis of various biologically active molecules. Its tert-butyldimethylsilyl (TBDMS) protecting group is crucial for synthetic strategy, but also introduces specific analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this intermediate, grounded in established scientific principles and validated protocols.
The structure of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole, featuring a non-polar TBDMS group and a moderately polar indole core, dictates the chromatographic strategy. The primary goal of any purity analysis method is to resolve the main compound from all potential process-related impurities and degradation products.
Common Potential Impurities:
-
Starting Material: Residual 6-hydroxyindole, the precursor to the silylated compound.[1] This is a critical separation, as 6-hydroxyindole is significantly more polar.
-
Deprotected Product: In-process or storage-induced hydrolysis can cleave the silyl ether, reverting the compound to 6-hydroxyindole.
-
Synthesis By-products: Impurities arising from the synthesis of 6-hydroxyindole itself, which can include isomers (e.g., 4-hydroxyindole) or other related substances.[2][3]
-
Reagent Residues: Residual silylating agents or bases used in the protection step.
The analytical method must be specific enough to unequivocally separate the main peak from these and any other unknown impurities.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar to non-polar pharmaceutical intermediates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse.[4] The separation mechanism, based on hydrophobic interactions between the analyte and a non-polar stationary phase, is perfectly suited for our target molecule.[5]
Causality Behind Method Development Choices
As a Senior Application Scientist, my approach is not to just screen conditions, but to make informed choices based on the analyte's chemistry.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice. The long alkyl chains provide strong hydrophobic interactions with the TBDMS group and the indole ring system, ensuring adequate retention. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance of efficiency and backpressure.[6][7]
-
Mobile Phase Composition: A gradient elution is superior to an isocratic one for purity analysis. It allows for the effective elution of highly retained non-polar impurities while ensuring that early-eluting polar impurities, like 6-hydroxyindole, are well-resolved from the solvent front.
-
Aqueous Phase (A): Deionized water with a modifier. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is critical. It protonates residual silanols on the column packing, minimizing peak tailing, and suppresses the ionization of the indole N-H, leading to sharper, more symmetrical peaks.[8]
-
Organic Phase (B): Acetonitrile (ACN) is preferred over methanol. Its lower viscosity results in lower backpressure and often provides a different selectivity for aromatic compounds like indoles.
-
-
Detection Wavelength: The indole chromophore exhibits strong UV absorbance. A detection wavelength of 280 nm provides good sensitivity for the parent compound and many related impurities, while a lower wavelength around 220 nm can be used for more universal detection.[9] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity across the entire spectrum.
A Validated RP-HPLC Protocol
This protocol represents a self-validating system, incorporating system suitability checks to ensure the reliability of results, as mandated by ICH guidelines.[10][11]
Experimental Workflow Diagram
Caption: General workflow for RP-HPLC purity analysis.
Detailed Protocol:
-
Instrumentation & Columns:
-
HPLC system with gradient pump, autosampler, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
System Suitability Test (SST):
-
Inject a standard solution (0.1 mg/mL) five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000. This ensures the system is performing correctly before sample analysis.[12]
-
-
Sample Analysis:
-
Prepare sample solution at 1.0 mg/mL in Acetonitrile.
-
Inject and integrate all peaks with an area greater than the reporting threshold (typically 0.05%).
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Expected Data & Interpretation
The method described above should provide excellent resolution between the main analyte and its key impurities.
Table 1: Representative RP-HPLC Data
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Identification |
|---|---|---|---|---|
| 1 | 2.5 | 0.21 | 0.15 | 6-hydroxyindole |
| 2 | 12.0 | 1.00 | 99.65 | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole |
| 3 | 15.8 | 1.32 | 0.11 | Unknown Impurity |
| 4 | 18.2 | 1.52 | 0.09 | Unknown Impurity |
The significant difference in retention time between 6-hydroxyindole (highly polar, elutes early) and the TBDMS-protected compound (non-polar, elutes later) validates the method's specificity.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the primary choice, it is essential for a comprehensive guide to evaluate other viable techniques. The choice of method depends on the specific analytical need, available instrumentation, and desired outcome (e.g., speed, orthogonality).
Decision-Making Diagram for Method Selection
Sources
- 1. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scribd.com [scribd.com]
A Researcher's Guide to the X-ray Crystallography of Indole Derivatives: From Crystal Growth to Structural Insights
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials.[1] Unraveling the precise three-dimensional arrangement of atoms within these molecules is paramount to understanding their biological activity, reaction mechanisms, and physical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing unambiguous determination of molecular structure, stereochemistry, and intermolecular interactions.[2][3][4]
This guide offers a comprehensive comparison of techniques and best practices for the X-ray crystallography of indole derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying rationale for experimental choices, ensuring a robust and scientifically sound approach.
The Art and Science of Crystallizing Indole Derivatives: A Comparative Approach
The primary bottleneck in the crystallographic analysis of any small molecule is obtaining high-quality single crystals.[5][6] Indole derivatives, with their diverse functionalities and structural complexities, present unique challenges.
Common Challenges in Crystallization
-
Polymorphism: Indole derivatives are known to exhibit polymorphism, where a compound can crystallize in multiple forms with different arrangements of molecules in the crystal lattice.[7][8][9][10][11][12] These polymorphs can have different physical properties, including solubility and bioavailability, making control over crystallization crucial.
-
Poor Crystal Quality: The inherent flexibility of some indole derivatives and the presence of various functional groups can lead to disordered or weakly diffracting crystals.
-
Solubility: Finding a suitable solvent or solvent system that allows for slow, controlled crystal growth without leading to precipitation or oiling out can be challenging.
Comparative Guide to Crystallization Techniques
The choice of crystallization method is critical and depends on the specific properties of the indole derivative. The following table provides a comparison of common techniques.
| Technique | Principle | Ideal for Indole Derivatives That Are... | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent from a saturated solution.[13] | Thermally stable and have moderate solubility. | Simple setup, requires minimal sample.[13] | Difficult to control the rate of evaporation, can lead to multiple small crystals. |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase. | Soluble in a volatile solvent and can be precipitated by a less volatile anti-solvent. | Excellent control over the rate of crystallization, suitable for screening multiple conditions. | Requires careful setup to avoid precipitation. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. | Sensitive to temperature changes. | Can produce large, high-quality crystals. | Can be difficult to set up without disturbing the interface. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled to induce crystallization. | More soluble at higher temperatures. | Good for compounds with a steep solubility curve. | Requires precise temperature control. |
| Anti-solvent Crystallization | An anti-solvent is added to a solution of the compound to reduce its solubility and induce crystallization.[14] | Highly soluble in one solvent but poorly soluble in another. | Rapid and can be used for a wide range of compounds.[14] | Can lead to rapid precipitation and small crystals if not controlled carefully. |
| Co-crystallization | Crystallization of the target indole derivative with a second molecule (a "co-former") to form a new crystalline solid.[9] | Difficult to crystallize on their own, have poor solid-state properties. | Can improve crystal quality, solubility, and stability.[9][11] | Requires screening of co-formers. |
The Experimental Workflow: A Step-by-Step Guide from Crystal to Structure
Once a suitable crystal is obtained, the following workflow is employed to determine its three-dimensional structure.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsra.net [ijsra.net]
- 10. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymorphism in cocrystals: a review and assessment of its significance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Comparison of different bases for indole N-alkylation
Optimization of Indole N-Alkylation: A Comparative Guide to Base Selection and Mechanistic Implications
Executive Summary: The Indole Challenge
The indole scaffold is a "privileged structure" in drug discovery, yet its functionalization presents a classic chemoselectivity paradox. The indole N-H is weakly acidic (
This guide moves beyond the generic "NaH/DMF" default, analyzing how specific bases influence the cation-anion pairing , solvation shell, and ultimately the regioselectivity and yield of the reaction.
Mechanistic Foundation: Ion Pairing & Regioselectivity
To optimize N-alkylation, one must understand the Curtin-Hammett implications of the indolyl anion. The regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and the nature of the ion pair formed between the metal cation (
-
N1-Attack (Hard): Favored by "naked" anions where the negative charge is localized on the nitrogen. This requires a solvent-separated ion pair (SSIP).
-
C3-Attack (Soft): Favored by tight ion pairs (TIP) or covalent character (e.g., Mg/Zn salts), where the metal coordinates to the nitrogen, blocking it and directing the electrophile to the C3 position.
Diagram 1: Mechanistic Pathways of Indolyl Anion Alkylation
Caption: The transition from Tight Ion Pairs (favoring C3 or polymerization) to Solvent-Separated Ion Pairs (favoring N1) is driven by base cation size and solvent polarity.
Comparative Analysis of Bases
A. Sodium Hydride (NaH): The "Sledgehammer"
-
Mechanism: Irreversible deprotonation (
gas evolution). Forms a relatively tight ion pair ( ) unless highly polar solvents (DMF/DMSO) are used to solvate the sodium. -
Best For: Unreactive electrophiles, sterically hindered indoles.
-
Drawbacks: Functional Group Tolerance (FGT) is poor (incompatible with esters, labile protecting groups). Safety hazard on scale (pyrophoric).
B. Cesium Carbonate ( ): The "Cesium Effect"[1][2]
-
Mechanism: The "Cesium Effect" relies on the large ionic radius of
(1.67 Å). In DMF/MeCN, is poorly solvated and forms a loose ion pair with the indolyl anion. This exposes the "naked" nitrogen anion, dramatically increasing nucleophilicity without requiring strong basicity ( is lower than NaH). -
Best For: Substrates with sensitive functional groups (esters, nitriles), complex drug intermediates.
-
Key Insight: Often requires elevated temperatures (
) due to the heterogeneous nature of the reaction (solubility of is low).
C. Phase Transfer Catalysis (KOH/TBAI): The "Process Friendly"
-
Mechanism: Uses a biphasic system (e.g., Toluene/Water).[1] The quaternary ammonium salt (
) transports the hydroxide into the organic phase or the indolyl anion into the interface. -
Best For: Large-scale manufacturing, green chemistry (avoiding DMF), simple substrates.
-
Drawbacks: Can be slower; difficult if the substrate is highly water-sensitive.
D. Potassium tert-Butoxide ( ): The Soluble Strong Base
-
Mechanism: Homogeneous strong base.
-
Best For: Reactions requiring low temperature (THF at
) to suppress side reactions.
Performance Data Comparison
| Feature | NaH / DMF | KOH / TBAI (PTC) | ||
| Basicity | Extreme (Irreversible) | Moderate (Reversible) | Strong (Interfacial) | Strong |
| N1 Selectivity | High | Excellent | Good | High |
| FG Tolerance | Low (Attacks esters/amides) | High | Moderate (Hydrolysis risk) | Low |
| Moisture Sensitivity | High (Fire hazard) | Low (Hygroscopic) | None (Aqueous used) | High |
| Reaction Rate | Fast (<1 hr) | Slow (4-12 hrs) | Moderate | Fast |
| Work-up | Difficult (DMF removal, quench) | Easy (Filtration) | Easy (Phase separation) | Moderate |
Detailed Experimental Protocols
Protocol A: The "Cesium Effect" Method (Recommended for Complex Molecules)
Use this for high-value intermediates containing esters, lactones, or halides.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the indole substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Expert Tip: MeCN is easier to remove than DMF but requires reflux. If using DMF, heating to
is usually sufficient.
-
-
Base Addition: Add
(1.5 - 2.0 equiv). The mixture will be a suspension. -
Electrophile: Add the alkyl halide (1.1 - 1.2 equiv).
-
Reaction: Heat to reflux (MeCN) or
(DMF) for 3–12 hours. Monitor by LCMS/TLC. -
Work-up:
Protocol B: The Standard NaH Method
Use this for simple, unreactive substrates.
-
Safety: Ensure all glassware is dry. Use an inert atmosphere (
or Ar). -
Washing (Optional): If using 60% dispersion NaH in oil, wash with dry hexanes (
) under to remove mineral oil if it interferes with purification. -
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at
. Add the indole (1.0 equiv) dissolved in DMF dropwise.-
Observation: Vigorous bubbling (
) will occur. Stir at for 30 mins until evolution ceases (solution often turns yellow/red).
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at
. Allow to warm to RT. -
Quench (Critical): Cool back to
. Very slowly add saturated or water.-
Warning: Exothermic!
-
-
Extraction: Extract with EtOAc (
). Wash combined organics with (5% aq) to remove DMF.
Decision Matrix: Selecting the Right Base
Diagram 2: Base Selection Workflow
Caption: Workflow for selecting the optimal base based on substrate sensitivity, scale, and electrophile reactivity.
References
-
Rubiralta, M., & Diez, A. (1988). Indole Chemistry: Oxidations and Functionalizations. Elsevier. (Foundational text on indole reactivity).
-
Heaney, H., & Ley, S. V. (1980). "Alkylation of indoles using caesium carbonate." Journal of the Chemical Society, Perkin Transactions 1. (The seminal paper on the Cesium Effect).
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3][4][5][6] The Journal of Organic Chemistry, 67(7), 2329–2332. (Mechanistic insight into the naked anion).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Source for pKa data).
-
Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 58(6), 857-868. (PTC protocols).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
Safety Operating Guide
6-[(tert-butyldimethylsilyl)oxy]-1H-indole proper disposal procedures
Operational Guide: Proper Disposal and Handling of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Executive Summary & Compound Profile
Compound: 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS Number: 106792-41-0 Formula: C₁₄H₂₁NOSi Molecular Weight: 247.41 g/mol [1][2][3][4]
This guide outlines the operational protocols for the safe handling and disposal of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole.[4] While silyl ethers are generally robust protecting groups, this specific compound presents a unique latent hazard: chemical instability upon deprotection. [4]
The Core Hazard Mechanism: The tert-butyldimethylsilyl (TBDMS) group masks a phenolic oxygen at the 6-position of the indole ring.[4] If this compound is inadvertently exposed to acids, bases, or fluoride ions in a waste container, the TBDMS group cleaves.[4] The resulting byproduct is 6-hydroxyindole , an electron-rich species highly prone to auto-oxidation.[4] This reaction generates insoluble melanin-like polymers (tars) that can foul waste lines, pressurize containers, and complicate downstream incineration.[4]
Therefore, the primary disposal objective is to maintain the integrity of the TBDMS group until final thermal destruction.
Hazard Analysis & Safety Assessment
Before initiating disposal, operators must assess the material state.
| Hazard Category | Classification (GHS) | Operational Implication |
| Health | Skin Irrit. 2 (H315)Eye Irrit.[4] 2A (H319)STOT SE 3 (H335) | Standard barrier protection is required.[4] Avoid inhalation of dusts.[5][6][7][8][9][10] |
| Reactivity | Moisture Sensitive (Slow)Acid/Base Labile | CRITICAL: Do not commingle with acidic waste (pH < 4) or fluoride-containing waste (e.g., HF, TBAF).[4] |
| Flammability | Combustible Solid | Finely divided dust may form explosive mixtures with air. |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the quantity handled.
| Component | Small Scale (< 1 g) | Large Scale (> 10 g) / Spill Cleanup |
| Respiratory | N95 Particulate Respirator (if solid) | P100/N100 Respirator or PAPR |
| Hand Protection | Nitrile Gloves (Double gloving recommended) | Nitrile (inner) + Silver Shield/4H (outer) |
| Eye Protection | Safety Glasses with Side Shields | Chemical Goggles + Face Shield |
| Body Protection | Standard Lab Coat | Tyvek® Coveralls or Chemical Apron |
Waste Segregation Protocols
The "No-Mix" Rule: To prevent the formation of reactive tars in waste drums, strict segregation is required.[4]
-
Incompatible Streams:
-
Compatible Streams:
Disposal Workflows
Diagram 1: Waste Classification & Processing Logic
This decision tree guides the researcher through the correct disposal pathway based on the physical state of the waste.[4]
Caption: Decision logic for classifying and routing TBDMS-indole waste to prevent cross-reactivity.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste Disposal
Applicability: Pure compound, expired shelf-life material, or contaminated solids.[4]
-
Solubilization (Recommended):
-
Packaging:
-
Transfer the solution to a High-Density Polyethylene (HDPE) or glass waste container.[4]
-
Labeling: Clearly mark as "Non-Halogenated Organic Waste" with the constituent "Indole Derivative."
-
-
Debris:
-
Place contaminated gloves, weigh boats, and paper towels into a double-bagged hazardous solid waste container.[4]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: HPLC effluents, mother liquors, or reaction byproducts.[4]
-
pH Check:
-
Verify the pH of the solution. If acidic (pH < 4), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8.[4]
-
Reasoning: Neutralization prevents the acid-catalyzed cleavage of the TBDMS group inside the waste drum.
-
-
Solvent Compatibility:
-
Ensure the solvent carrier is compatible with the facility's organic waste stream.
-
-
Transfer:
-
Pour into the "General Organic Waste" carboy.
-
Do not overfill (leave 10% headspace).
-
Protocol C: Spill Response
Diagram 2: Emergency Spill Cleanup Workflow
This workflow ensures safety during an accidental release.
Caption: Operational workflow for containing and cleaning up accidental spills of TBDMS-indole.
Regulatory Compliance
-
US EPA (RCRA):
-
Disposal Method:
-
The preferred method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[4] This ensures complete destruction of the indole core and the silyl group (forming SiO₂ ash).
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-[(tert-butyldimethylsilyl)oxy]-1H-indole. Retrieved from [4]
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of TBDMS ethers).
-
Thermo Fisher Scientific. (2023). Chemical Resistance & Compatibility Guide. Retrieved from [4]
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [4]
Sources
- 1. 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | 106792-41-0 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | 106792-41-0 [sigmaaldrich.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
